CU-Cyclam
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H24CuN4 |
|---|---|
Molecular Weight |
263.87 g/mol |
IUPAC Name |
copper;1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C10H24N4.Cu/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1;/h11-14H,1-10H2; |
InChI Key |
LXENXYBNGDTDRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCNCCNC1.[Cu] |
Origin of Product |
United States |
Synthetic Methodologies and Ligand Functionalization
Classical and Template-Directed Synthesis of Parent Cyclam and its Copper Complexes
The synthesis of the parent cyclam ligand and its metal complexes often employs classical and template-directed methodologies. Historically, tetraazamacrocycles of varying ring sizes and degrees of unsaturation were among the first azamacrocycles synthesized. dergipark.org.tr A significant amount of literature details the complexes formed with these tetradentate macrocycles. dergipark.org.tr
One common approach for synthesizing Cu(II)-cyclam complexes involves mixing equimolar quantities of Cu(ClO₄)₂·6H₂O and cyclam in a methanol (B129727) solution. dergipark.org.tr This mixture is typically reacted under heating, such as in a water bath at approximately 60°C for a few hours. dergipark.org.tr The resulting solution can then be dried, and single crystals of the Cu(II)-cyclam complex may be obtained from water. dergipark.org.tr Characterization of the complex is often performed using techniques like FTIR, ¹H-NMR, and AAS. dergipark.org.tr For instance, the Cu-N band in Cu(II)-cyclam complexes typically appears around 437 cm⁻¹. dergipark.org.tr
Template synthesis plays a vital role in the formation of macrocycles by preorganizing the reacting species around a metal ion, which acts as a template. This approach can facilitate the cyclization process and influence the regioselectivity of the reaction. For example, the synthesis of cyclam-like tetraaza macrocycles can involve a metal-template synthesis where a metal ion, such as Cu(II), directs the condensation of open-chain precursors. acs.orgacs.org This can involve steps like Schiff base condensation of a metal-free open-chain tetramine, followed by metal coordination and preorientation of the Schiff base, and subsequent nucleophilic attack to form the macrocyclic complex. acs.org This template effect is suggested to be involved in the one-pot template syntheses of cyclam-like macrocycles using building blocks like formaldehyde (B43269) or benzaldehyde. acs.org
Targeted Functionalization Strategies for Cyclam Ligands
To expand the utility of cyclam and its copper complexes, targeted functionalization strategies are employed to introduce specific chemical groups onto the cyclam framework. These modifications can significantly alter the ligand's electronic and steric properties, influencing its coordination behavior, complex stability, and reactivity. Functionalization can occur at the nitrogen atoms (N-functionalization) or the carbon atoms (C-functionalization) of the cyclam ring.
N-Functionalization and N-Substitution Approaches
N-functionalization and N-substitution are common strategies to modify cyclam ligands. This typically involves the nucleophilic attack of the secondary amine nitrogen atoms by an electrophile, such as a bromo-derivative of the desired functional group. researchgate.net This approach is widely adopted for cyclam and cyclen to incorporate additional coordinating functional groups like carboxylates. researchgate.net
Selective N-functionalization of cyclam offers versatile ligands for various applications. nih.govchemrxiv.orgresearchgate.netresearcher.life However, N-alkylation can sometimes decrease the coordination properties of the ligand. nih.govchemrxiv.orgresearchgate.netresearcher.life Different approaches exist for the selective N-substitution of tetraazacycloalkanes, including cyclam. thieme-connect.com Functionalization can be performed either before or after the cyclization step. thieme-connect.com The use of various protecting groups, such as tert-butyloxycarbonyl (Boc), is common to selectively functionalize one, two, or three nitrogen atoms, as Boc groups can be removed under mild conditions. nih.govchemrxiv.orgresearchgate.netthieme-connect.comacs.orgcsic.es
trans-Disubstituted macrocycles can be prepared using trans-dioxotetraazacycloalkanes or a cyclam containing a bisaminal moiety as starting materials. thieme-connect.com These precursors allow for the synthesis of preorganized molecules in relatively good yields. thieme-connect.com For instance, tetrasubstituted cyclams have been synthesized by reacting cyclam with electrophiles like 3,5-dimethylbenzyl bromide and p-toluenesulfonyl chloride. evitachem.com Another example involves the reaction of cyclam with CO₂ to yield a compound with four carbamic acid moieties. evitachem.com The synthesis of N-(4-hydroxymethylbenzyl) cyclam, an N-substituted cyclam, can be achieved through direct functionalization of cyclam with 4-hydroxymethylbenzyl chloride or similar electrophiles, often utilizing protecting groups for selective functionalization. evitachem.com
N-alkylation of macrocyclic amines has a significant impact on their properties as ligands for metal ions. researchgate.net The inclusion of functional groups in the N-alkyl chains affects the stereochemistry of metal complexation and the metal-donor interaction. researchgate.net While per-N-(homo)substituted derivatives are straightforward to prepare, the synthesis of partially functionalized or (hetero)substituted cyclams is synthetically more demanding. thieme-connect.com
C-Functionalization via Alkyne-Azide Cycloaddition (Click Chemistry)
C-functionalization of cyclam provides an alternative route to modify the ligand, addressing some challenges associated with N-alkylation. nih.govchemrxiv.orgresearchgate.netresearcher.lifeacs.org A robust method involves click chemistry, specifically the Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC). nih.govchemrxiv.orgresearchgate.netresearcher.lifeacs.orgcsic.esfigshare.com This facile two-step synthesis typically involves the C-functionalization of a hydroxyethyl (B10761427) cyclam derivative using CuAAC. nih.govchemrxiv.orgresearchgate.netresearcher.lifeacs.orgcsic.es Boc-protecting groups are often employed to prevent undesired copper coordination during the reaction, leading to compounds with a wide range of functionalities. nih.govchemrxiv.orgresearchgate.netacs.orgcsic.es
The optimized synthesis conditions for CuAAC enable the easy and advantageous preparation of C-functional cyclams with high application potential. nih.govchemrxiv.orgresearchgate.netacs.orgcsic.es This methodology has been extended to the synthesis of complex structures, such as trehalose-based Siamese twin amphiphiles, for applications like gene delivery. nih.govchemrxiv.orgresearchgate.netacs.orgcsic.es
Click chemistry has proven very useful in drug delivery and the synthesis of bifunctional chelating agents. researchgate.netresearcher.life The CuAAC reaction, catalyzed by copper(I), leads to the exclusive formation of the 1,4-isomer of the triazole product. researchgate.net While Cu(I) can be toxic to cells, limiting in vivo applications of some click reactions, C-functionalization offers a way to preserve the macrocyclic structure and properties when the functional group is not intended to coordinate the metal center. chemrxiv.orgresearchgate.netacs.org
C-functionalized Ni(II) cyclam complexes grafted onto carbon electrodes have been prepared, demonstrating the applicability of this functionalization strategy for creating heterogeneous catalysts. rsc.orgifremer.fr Direct comparison with N-functionalized analogues highlights the benefits of C-functionalization in certain applications, such as CO₂ electroreduction. ifremer.fr
Synthesis of Cross-Bridged and Side-Bridged Cyclam Derivatives
Cross-bridged and side-bridged cyclam derivatives represent structurally reinforced macrocycles that exhibit enhanced kinetic stability with metal ions, particularly Cu(II). scispace.comnih.govnih.govresearchgate.nethud.ac.uk Weisman and Wong reported the synthesis of several novel "cross-bridged" tetraamine (B13775644) ligands, such as 1,4,8,11-tetraaza-bicyclo[6.6.2]hexadecane (CB-cyclam), which feature an ethylene (B1197577) bridge connecting non-adjacent nitrogen atoms. nih.gov These ligands are designed to complex small metal ions like Cu(II) and can act as efficient proton sponges. nih.gov
An extended series of Cu(II) complexes with cross-bridged ligands has been synthesized, including those with carboxymethyl arms that can fully envelop the six-coordinate cation. nih.gov Other researchers have investigated Cu(II) complexes of related bicyclic ligands with different bridging units. nih.gov
The synthesis of cross-bridged cyclam can be achieved through simplified procedures, such as the deprotection of Bn₂-cb-cyclam. The resulting cross-bridged cyclam is often isolated as a dihydrochloride (B599025) salt due to its hygroscopic nature as a free base.
Side-bridged cyclams, with an ethylene bridge between adjacent nitrogens, are also of interest. scispace.comnih.gov A novel side-bridged cyclam featuring both pendant acetate (B1210297) and phosphonate (B1237965) groups was synthesized using a Kabachnik-Fields approach followed by deprotection. nih.gov The Cu(II) complex of this novel ligand was synthesized and shown to be suitable for radiolabeling with ⁶⁴Cu. nih.gov
Cross-bridged cyclams with pendant arms have been synthesized through the alkylation of the parent cross-bridged cyclam. researchgate.net For example, the diacetate analogue H₂CB-TE2A was obtained by hydrolysis of a precursor. researchgate.net A cross-bridged cyclam derivative for peptide conjugation and ⁶⁴Cu radiolabeling was synthesized in several steps from CB-cyclam. nih.govacs.org This derivative is structurally analogous to CB-TE2A and includes an orthogonally protected arm for conjugation. nih.govacs.org
Incorporation of Pendant Arms and Chelating Moieties
The incorporation of pendant arms and additional chelating moieties onto the cyclam framework is a common strategy to enhance the coordination capabilities and tailor the properties of the resulting metal complexes. nih.govchemrxiv.orgresearchgate.netscispace.comnih.govnih.govresearchgate.nethud.ac.uknih.govrsc.orgacs.orgsnmjournals.orgrsc.orgchemrxiv.orgnih.govscience.govnih.gov These pendant groups can provide additional donor atoms, influence the complex geometry, and introduce functionalities for conjugation to biomolecules or surfaces.
N-functionalization is a primary method for introducing pendant arms, often involving the reaction of cyclam's secondary amines with electrophiles bearing the desired functional group or its precursor. researchgate.net Examples include the addition of acetate, phosphonate, or phosphinate groups. nih.govnih.govrsc.orgacs.orgrsc.orgchemrxiv.orgnih.govscience.govnih.gov
The chelator 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (H₄TETA), where cyclam is functionalized with four N-pendant acetate groups, is a widely used component in bifunctional chelators for copper(II). nih.gov The addition of these pendant carboxylic acid groups increases stability and can lead to six-coordinate copper(II) complexes where two of the pendant arms coordinate to the metal center. nih.gov
Pendant aminoalkyl groups have been utilized to construct multi-macrocyclic systems, such as triple cyclam derivatives, by reacting pairs of pendant groups under cyclization conditions. psu.edu
Cross-bridged cyclams can also be functionalized with pendant arms. researchgate.nethud.ac.uk For instance, cross-bridged cyclam derivatives with bis(phosphinate) and phosphinate-phosphonate pendant arms have been synthesized and studied as chelators for copper. Side-bridged cyclams can also incorporate pendant groups, such as the hybrid acetate/phosphonate pendant in SB-TE1A1P. nih.gov
Click chemistry (CuAAC) has been employed to introduce pendant arms containing triazole moieties onto cyclam and cross-bridged cyclam frameworks. snmjournals.orgacs.org These triazole linkers can play a coordinating role in the resulting complexes. snmjournals.orgacs.org
Ligands with phosphorus acid pendant moieties, such as methylphosphinic or methylphosphonic acid groups, have been synthesized based on cyclam with N-methyl and N-(4-aminobenzyl) substituents. nih.gov These ligands form stable complexes with transition metal ions and show high thermodynamic selectivity for divalent copper. nih.gov
The synthesis of cyclam derivatives with specific pendant arms allows for the fine-tuning of their coordination chemistry and their application in areas like radiopharmaceutical imaging. scispace.comnih.govnih.govnih.govacs.orgsnmjournals.orgrsc.orgchemrxiv.orgnih.gov For example, cyclam-based chelators with phosphonated pyridine (B92270) side-arms have been developed for ⁶⁴Cu PET imaging, demonstrating high stability and favorable biodistribution. chemrxiv.org
Preparation of Heterometallic and Multi-Component Cu-Cyclam Systems
The preparation of heterometallic and multi-component systems incorporating this compound units allows for the creation of materials with combined or enhanced properties. This can involve linking this compound complexes to other metal centers or incorporating them into larger molecular architectures or materials.
Polynuclear complexes bearing macrocyclic ligands like cyclam are of special interest due to their enhanced kinetic and thermodynamic stability and unique structural properties. asianpubs.org They are relevant for understanding metalloenzyme function, magnetic interactions, and constructing metallosupramolecular architectures. asianpubs.org
One approach to preparing multi-component systems is to attach Cu(II)-cyclam complexes to polymers. For instance, Cu(II)-cyclam has been linked to poly(acrylic acid) (PAA) to form Cu(II)-cyclam/PAA complexes. dergipark.org.tr These complexes have been characterized by techniques like FTIR, ¹H-NMR, and AAS. dergipark.org.tr
Another strategy involves the "complex as ligand" approach, where a pre-formed macrocyclic complex acts as a ligand to coordinate to other metal ions, forming heterometallic complexes. asianpubs.org This has been used to prepare trinuclear complexes with cyclam-based macrocyclic oxamides where the oxamide (B166460) oxygens act as bidentate linkers. asianpubs.org
Cyclam-based ligands can also be designed to accommodate multiple metal centers or to integrate with other functional molecules. The synthesis of triple cyclam ligands, containing three cyclam units linked by bridging groups, exemplifies the creation of multi-macrocyclic systems capable of binding multiple metal ions. psu.edu
The incorporation of cyclam complexes into materials, such as grafting onto surfaces, also falls under the umbrella of multi-component systems. C-functionalized Ni(II) cyclam complexes have been covalently grafted onto carbon electrodes for electrocatalytic applications. rsc.orgifremer.fr While this example involves nickel, similar strategies can be applied to this compound complexes to create heterogeneous catalysts or functional materials.
The synthesis of heterometallic complexes can involve the reaction of functionalized cyclam ligands with different metal salts. For example, cyclam-based ligands with pendant arms containing additional donor atoms can chelate to a copper ion within the cyclam cavity while also coordinating to other metal ions through the pendant arms.
The development of multi-component this compound systems is an active area of research, driven by the potential to create novel materials and catalysts with tailored properties by combining the unique features of this compound complexes with other functional units.
Data Table: Selected Copper-Cyclam Complexes and Synthesis Details
| Complex | Ligand Functionalization | Synthesis Method | Characterization Methods | Notes |
| Cu(II)-cyclam | Parent Cyclam | Reaction of Cu(ClO₄)₂·6H₂O and cyclam in methanol (ca. 60°C) | FTIR, ¹H-NMR, AAS | Cu-N band ~437 cm⁻¹. dergipark.org.tr |
| Cu(II)-cyclam/PAA complex | Cyclam linked to PAA | Attachment of Cu(II)-cyclam to PAA | FTIR, ¹H-NMR, AAS | Mole ratio of Cu(II)-cyclam/PAA varied. dergipark.org.tr |
| {H₂(4-CF₃PhCH₂)₂Cyclam}Cu₂·2H₂O | N-disubstituted Cyclam | Reaction of H₂(4-CF₃PhCH₂)₂Cyclam with Cu(CH₃COO)₂·H₂O in methanol | Elemental analysis, IR, EPR, X-ray | High yield. rsc.org |
| C-functionalized Cyclams | C-functionalization | Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) on hydroxyethyl cyclam deriv. | (Various) | Uses Boc protection. Wide range of functionalities. nih.govchemrxiv.orgresearchgate.netacs.orgcsic.es |
| Cu(II) complex of SB-TE1A1P | Side-bridged, pendant arms | Kabachnik-Fields reaction, deprotection | MS | Suitable for ⁶⁴Cu radiolabeling. nih.gov |
| Cu(II) complexes of cross-bridged cyclams | Cross-bridged | Alkylation of parent cross-bridged cyclam | X-ray diffraction | Cis-folded coordination. researchgate.nethud.ac.uk |
| Cu(II) complexes with pendant arms | Pendant arms | N-functionalization with acetate, phosphonate, etc. | (Various) | Increased stability, varied coordination. nih.govrsc.orgacs.orgrsc.orgchemrxiv.orgnih.gov |
| Cu(II) complexes of cyclam-amino acid adducts | Pendant arms (triazole) | Cu(I)-catalyzed Huisgen "click" reaction | UV-vis, IR, HRMS, Anal. | Triazole plays coordinating role. acs.org |
Interactive 3D Model: Hypothetical this compound Structure (Illustrative)
Note: The 3D model provided is a placeholder (Astronaut.glb) as generating a specific interactive 3D model of a this compound complex based on the text is beyond the current capabilities. In a real scientific article, this would be replaced with a chemically accurate and interactive 3D representation of a relevant this compound complex structure, ideally with options to highlight the copper ion, the cyclam ligand, and any functional groups or pendant arms.
Detailed Research Findings Examples:
Cu(II)-cyclam/PAA complexes: Studies have investigated the preparation of Cu(II)-cyclam/PAA complexes by varying the mole ratio of the Cu(II)-cyclam complex while keeping the mole ratio of PAA constant. dergipark.org.tr The resulting complexes were precipitated by acetone, and the amount of Cu(II) in the supernatant was measured by AAS. dergipark.org.tr
N-Substituted Cyclam Complexes: Synthesis of new cyclam-based complexes like {H₂(4-CF₃PhCH₂)₂Cyclam}Cu₂·2H₂O has been achieved in very high yields by reacting the substituted cyclam ligand with the corresponding metal salt in methanol. rsc.org Characterization using techniques like EPR and single crystal X-ray diffraction provided insights into the solid-state molecular structures, revealing different geometries such as octahedral and square–pyramidal around the Cu²⁺ species. rsc.org
C-Functionalization via CuAAC: Optimized conditions for the Cu(I)-catalyzed alkyne-azide cycloaddition have been developed for the C-functionalization of hydroxyethyl cyclam derivatives. nih.govchemrxiv.orgresearchgate.netacs.orgcsic.es These conditions, often employing Boc protection, enable the efficient synthesis of C-functionalized cyclams with diverse functionalities. nih.govchemrxiv.orgresearchgate.netacs.orgcsic.es
Cross-Bridged Cyclam Complexes: Structural characterization of copper(II) complexes with cross-bridged cyclam ligands and their pendant-armed derivatives by X-ray diffraction has shown that the cross-bridged tetraamine ligand adopts a cis-folded conformation, coordinating the metal cation within its molecular cleft using all four nitrogen lone pairs. researchgate.nethud.ac.uk Observed geometries include those intermediate between idealized square pyramidal and trigonal bipyramidal, as well as distorted octahedral coordination in the case of a di-pendant-arm cross-bridged cyclam complex. researchgate.nethud.ac.uk
Pendant Arm Effects: Studies on cyclam derivatives with phosphorus acid pendant moieties have demonstrated high thermodynamic selectivity for divalent copper over other metal ions like nickel(II) and zinc(II), with stability constants (log KCuL) significantly larger than those for Ni or Zn complexes. nih.gov Kinetic studies on these complexes have revealed multi-step complex formation mechanisms, including initial out-of-cage complexes where Cu²⁺ is bound by the phosphorus-containing pendant arm. acs.orgnih.gov
Structural Elucidation and Stereochemical Studies
Solid-State Structural Analysis by X-ray Crystallography
X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within the crystal lattice of CU-Cyclam complexes. This provides detailed information about coordination geometries, bond parameters, and the conformation of the cyclam ring and any pendant arms.
Determination of Coordination Geometries and Bond Parameters
Copper(II) complexes with cyclam typically exhibit distorted coordination geometries due to the Jahn-Teller effect, a consequence of the d⁹ electron configuration of Cu(II) researchgate.netqom.ac.ir. Common geometries observed include distorted octahedral and square pyramidal.
In distorted octahedral complexes, the four cyclam nitrogen atoms usually occupy the equatorial positions, forming a distorted square plane, while axial positions are occupied by other ligands, solvent molecules, or pendant arms nih.govrsc.orgscispace.com. The Jahn-Teller distortion often manifests as an elongation of the bonds along one axis researchgate.netrsc.org. For instance, in some Cu(II)-TETA complexes, the distortion can occur along the axis of the pendant acetate (B1210297) arms or across the macrocyclic ring researchgate.netnih.govscispace.com.
Square pyramidal geometry is also frequently observed, with the four cyclam nitrogen atoms in the basal plane and an additional ligand or pendant arm coordinated in the apical position rsc.orgchemrxiv.orgchemrxiv.org. The degree of distortion from an ideal square pyramid can be quantified by parameters like the τ value rsc.orgchemrxiv.org.
Analysis of Cu-N bond lengths within the cyclam ring in Cu(II) complexes typically shows values ranging from approximately 1.98 Å to 2.16 Å, depending on the specific complex and the nature of other coordinating ligands nih.govrsc.orgchemrxiv.org. Axial bond lengths can be significantly longer, reflecting weaker interactions rsc.orgchemrxiv.org. For example, in one Cu(II)-cyclam complex with axial perchlorate (B79767) ligands, the Cu-N distances were in the range of 2.008-2.0802 Å, while the axial Cu-O bond lengths were around 2.517-2.540 Å chemrxiv.org.
Data from crystallographic studies provide specific bond lengths and angles that characterize the coordination environment.
| Complex Type | Coordination Geometry | Cu-N (equatorial) Range (Å) | Axial Bond Lengths (Å) | Jahn-Teller Distortion Axis | Reference |
| Cu(H₂TETA) (A) | Distorted Octahedral | 2.06-2.16 | Cu-O: 2.27 | O-Cu-O | nih.govrsc.org |
| Cu(H₂TETA) (B) | Distorted Octahedral | 2.002-2.378 | Cu-O: 2.020 | N-Cu-N | nih.govrsc.org |
| [Cu(DMC)(Cl)₂] | Distorted Octahedral | 2.002-2.100 | N-Cu-N: ~180° | N-Cu-N | chemrxiv.org |
| [Cu(TMC-E)Cl]NO₃ | Distorted Square Pyramidal | Cu-N: 1.980-2.063 | Cu-O: 2.414 | Not specified | rsc.orgchemrxiv.org |
| [Cu(cyclam)(NCS)]⁺ | Square Pyramidal | Average 2.01 | Axial: 2.43 | Not specified | researchgate.net |
| [Cu(Me₄cyclam)(NCS)]⁺ | Distorted Square Pyramidal | Average 2.10 | Axial: 2.12 | Not specified | researchgate.net |
| [Cu(cyclam)(H₂O)₂]F₂·4H₂O | Distorted Octahedral | Cu-N: 2.012 | Cu-O: 2.484 | Not specified | rsc.org |
Conformational Analysis of the Cyclam Ring and Pendant Arms
Side-bridged cyclam rings can adopt configurations such as trans-II rsc.orgchemrxiv.org. The constraint imposed by the ring geometry in side-bridged cyclams can lead to distortions from ideal coordination geometries, such as a distorted square-planar arrangement of the four ring nitrogen donors nih.govrsc.org.
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)
X-ray crystallography allows for the identification and analysis of both intramolecular and intermolecular interactions within the crystal lattice. Hydrogen bonding is a significant interaction in many this compound complexes, influencing crystal packing and potentially stabilizing specific conformations qom.ac.irnih.govresearchgate.netlibretexts.org.
Intramolecular hydrogen bonds can occur within a single complex molecule, for instance, between N-H groups of the cyclam ring and coordinated oxygen atoms of pendant ligands qom.ac.ir. These interactions can play a role in stabilizing the observed conformation of the complex rsc.org.
Solution-State Structural Characterization
While X-ray crystallography provides a static picture of the complex in the solid state, techniques such as NMR spectroscopy and UV-Vis spectroscopy are employed to understand the structural behavior of this compound complexes in solution.
Dynamic Behavior and Isomeric Interconversions in Solution
This compound complexes, particularly those with substituted cyclam ligands, can exist as different isomers in solution chemrxiv.orgrsc.orgresearchgate.net. These isomers can differ in the mutual orientation of substituents on the cyclam nitrogen atoms and the coordination mode of pendant arms rsc.orgresearchgate.net. The interconversion between these isomers can be relatively slow, allowing for the observation and characterization of individual species in solution rsc.orgrsc.org.
Techniques like NMR spectroscopy can be used to study the dynamic behavior and isomeric composition in solution chemrxiv.orgdergipark.org.tr. Broad signals in NMR spectra can indicate dynamic averaging of signals due to processes like the inversion of chelate rings chemrxiv.org. UV-Vis spectroscopy is also commonly used to study the isomerism of Cu(II) complexes with cyclam derivatives, as different isomers can have distinct electronic absorption spectra rsc.orgresearchgate.net. Monitoring changes in UV-Vis spectra over time can provide information about the kinetics of isomer interconversion researchgate.net.
Computational studies, such as DFT calculations, can complement experimental observations by providing insights into the relative energies of different isomers and potential interconversion pathways, suggesting possible dynamic behavior in solution rsc.orgrsc.org.
Influence of Solvent and Counterions on Coordination Environment
The coordination environment of the copper ion in this compound complexes can be influenced by the solvent and the presence of counterions mdpi.com. Solvent molecules can compete with potential ligands or pendant arms for coordination sites, affecting the observed coordination geometry and stability of the complex in solution mdpi.com.
Counterions can also interact with the complex, either through direct coordination to the copper center or through electrostatic interactions and hydrogen bonding mdpi.comacs.org. These interactions can influence the conformation of the complex and its behavior in solution mdpi.com. For example, in some cases, counterions like chloride or perchlorate have been observed to coordinate to the copper center in the solid state, and their influence on the solution structure is a subject of investigation chemrxiv.orgchemrxiv.orgacs.org. Studies involving different solvents and counterions, often combined with spectroscopic techniques, are used to probe these effects on the coordination environment and complex stability mdpi.comudc.es.
Advanced Spectroscopic Characterization of Copper Cyclam Complexes
Electronic Absorption and Circular Dichroism Spectroscopy
Electronic absorption spectroscopy in the UV-Vis region is a fundamental tool for probing the electronic transitions within copper-cyclam complexes, particularly the d-d transitions of the copper(II) ion and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands are highly sensitive to the coordination environment and geometry around the copper center. For instance, studies on Cu(cyclam)₂ in acetonitrile (B52724) solution show an absorption band at 500 nm (ε = 80 M⁻¹ cm⁻¹) attributed to the [Cu(II)(cyclam)]²⁺ chromophore. cdnsciencepub.com Titration experiments with anions like chloride, azide, and thiocyanate (B1210189) demonstrate changes in the absorption spectra, indicating the formation of 1:1 and 1:2 receptor-anion complexes, [Cu(II)LCl]⁺ and [Cu(II)LCl₂], where L represents cyclam or its derivatives. cdnsciencepub.com Similarly, electronic absorption spectra of Cu(II) complexes with cyclam derivatives containing non-coordinating N-methyl and C-hydroxyethyl functionalities have been investigated, revealing broad d-d absorption bands with maxima ranging from 507 to 628 nm depending on the specific ligand modifications. chemrxiv.org The color of these complexes varies from pink for Cu(cyclam)Cl₂ and Cu(cyclam-E)Cl₂ to purple for Cu(DMC)Cl₂ and Cu(DMC-E)Cl₂ and blue for TMC and TMC-E complexes and cross-bridged cyclam complexes. chemrxiv.org
There is a linear relationship between the shoulder peak position of Cu K-edge XANES spectra and the d-d transition band position in UV-visible spectra, suggesting that the former reflects the ligand-to-metal charge transfer effect. acs.org UV-visible spectroscopy, along with X-ray diffraction and ESR, has been used to study the behavior of copper cyclam during the synthesis and removal upon calcination of Cu-SAPO STA-7, a silicoaluminophosphate material where Cu²⁺-cyclam acts as a co-template. port.ac.uk
Circular dichroism (CD) spectroscopy is particularly useful for studying the conformational changes of biomolecules like DNA upon interaction with copper-cyclam complexes. CD spectroscopy has been employed to measure the conformational changes of DNA in the presence of a diazacyclam-based macrocyclic copper complex, indicating that the complex induces detectable changes in DNA viscosity and binds to the groove of DNA. nih.gov Another study used CD spectroscopy to monitor a slight change in the secondary structure of amyloid-β peptide (Aβ₄₀) when treated with a ligand (L1) after the addition of Cu(II), suggesting that L1-mediated peptide modifications can dissociate copper from Aβ₄₀. pnas.org
Vibrational Spectroscopy: Infrared and Raman Studies
Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the cyclam ligand and how they are affected by coordination to copper, as well as the presence of other functional groups or interactions within the complex. FTIR spectroscopy has been used to characterize Cu(II)-cyclam and Cu(II)-cyclam/poly(acrylic acid) (PAA) complexes. dergipark.org.tr In cyclam, the NH band is observed at high energy (1519 cm⁻¹), indicative of hydrogen bonding. dergipark.org.tr Upon coordination to Cu(II), the NH bonding weakens, causing the NH band to appear at lower energy, potentially masked by CH, CC, and CN bands. dergipark.org.tr A band observed at 437 cm⁻¹ in the spectrum of the complex, but not in free cyclam, is attributed to Cu-N interactions and a deformation due to the metal atom. dergipark.org.tr In Cu(II)-cyclam/PAA, the carbonyl band from PAA appears at 1610-1560 cm⁻¹, with a specific band at 1561 cm⁻¹. dergipark.org.tr The Cu-N band in both Cu(II)-cyclam and Cu(II)-cyclam/PAA appears at 437 cm⁻¹. dergipark.org.tr
Gas-phase infrared ion spectroscopy has been used to characterize Cu(II/I)cyclam redox pairs. The IRMPD spectrum of the charge-reduced [Cu(cyclam)]⁺ ion shows intense bands near 1070, 1422, and 1457 cm⁻¹, along with lower-intensity bands at 822, 928, and 1340 cm⁻¹. nih.gov Comparing experimental spectra with theoretical models based on density functional theory helps investigate the effects of charge reduction on the IR spectra. nih.govnih.gov Reduction of Cu(II) to the closed-shell Cu(I) in the Cu-cyclam complex retains the square-planar geometry, unlike in the bis-bpy complex where it induces a geometry conversion. nih.govnih.gov
Specular reflectance infrared spectra of cyclam and its Cu(II) complexes deposited onto a smooth copper surface have been analyzed to understand spectral modifications resulting from macrocycle-metal surface interactions, which are interpreted in terms of molecular structural changes and proposed orientation of the ligands and complexes on the metal surface. uchile.cl IR spectroscopy was also used to characterize cyclam derivatives with propyl or allyl substituents on nitrogen atoms and their copper(II) chloride complexes, [Cu(dpc)(H₂O)₂]Cl₂ and [Cu(dac)(H₂O)₂]Cl₂. researchgate.net FTIR spectroscopy was employed to confirm the purity of a [Cu₂(X)₄(EtOH)₂]·2H₂O intermediate and a final metallomesogen product, Cu(Cy)(L)₂₂·2H₂O, in the synthesis of a Cu(II)-cyclam ionic liquid. ajol.info
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules, including copper-cyclam complexes. While paramagnetic copper(II) complexes can present challenges in NMR due to broadened signals, diamagnetic copper(I) complexes and the cyclam ligand itself are amenable to standard NMR analysis.
Solution-State ¹H and ¹³C NMR Investigations
Solution-state ¹H and ¹³C NMR spectroscopy are routinely used to characterize the cyclam ligand and its diamagnetic metal complexes. For copper-cyclam complexes, these techniques are particularly useful for studying the free cyclam ligand or diamagnetic Cu(I) species. ¹H and proton-decoupled ¹³C NMR spectra of cyclam-based complexes have been collected and referenced against residual solvent signals. nih.gov ¹H NMR spectroscopy has been used to characterize Cu(II)-cyclam/PAA complexes, showing distinct peaks for the CH₂ and NH protons of the Cu(II)-cyclam unit and the CH and CH₂ protons of the acrylic acid unit. dergipark.org.tr The ratio of attached to non-attached end group integral areas in the ¹H NMR spectrum can be used to calculate the attachment ratio of acrylic acid. dergipark.org.tr
NMR spectroscopy, along with electronic absorption and EPR, has been used to investigate the structures of Cu(II) and Zn(II) complexes with cyclam derivatives containing non-coordinating N-methyl and C-hydroxyethyl functionalities in solution. chemrxiv.org ¹³C NMR spectra of Zn(II) complexes with CB-DMC and CB-DMC-E ligands show chemical shifts that help in assigning the isomers. chemrxiv.org ¹H and ¹³C NMR spectra are typically referenced to solvent signals or tetramethylsilane. acs.org ¹H NMR signals are reported with chemical shift values (δ in ppm), multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet, br = broad), and coupling constants (J in Hz). acs.org ¹H NMR analysis has been used to confirm the high purity of a 4-hexadecyloxypyridine ligand synthesized as part of a procedure to create a Cu(II)-cyclam ionic liquid. ajol.info ¹H and ¹³C NMR spectroscopy were also used to characterize cyclam derivatives with propyl or allyl substituents on nitrogen atoms. researchgate.net
Studies on cyclam derivatives with N-(2,2,2-trifluoroethyl)-aminoalkyl pendant arms have utilized ¹H and ¹⁹F NMR to determine protonation sites and constants by monitoring chemical shifts as a function of pH. rsc.org Signals of the central methylene (B1212753) of the ring propylene (B89431) group and the quartet of the methylene group of the trifluoroethyl moiety are easily monitored in the ¹H NMR spectra. rsc.org ¹³C{¹H} NMR spectra provide further structural details, with assigned carbon signals and coupling constants. rsc.org
Solid-State NMR for Paramagnetic Copper(II) Complexes
Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying paramagnetic copper(II) complexes, which are often challenging to analyze by solution NMR due to paramagnetic effects. Techniques have been developed to record and analyze ssNMR spectra of organic paramagnetic complexes with moderate hyperfine interactions, using the this compound complex as an example. researchgate.netrsc.org Assignment of ¹³C signals can be performed with the aid of density functional theory (DFT) calculations. researchgate.netrsc.org Initial assignment of ¹H signals can be done using ¹H-¹³C correlation spectra. researchgate.netrsc.org Two-dimensional proton spin diffusion (PSD) experiments in the solid state have been useful for proton assignments in Cu(II) complexes. researchgate.net While strong paramagnetic effects can prevent the observation of ¹³C NMR signals in some paramagnetic systems, chemical information can sometimes be obtained from X-ray experiments. researchgate.net
In the case of paramagnetic Cu(II)-2-pyrazine-carboxylate (Cu-Py) complex, the unpaired electron in the Cu(II) ion exacerbates ¹H and ¹³C chemical shifts through hyperfine interactions, making conventional NMR signal assignment difficult. researchgate.net Nuclear fast relaxation in paramagnetic metal-organic systems also hampers the application of routine ssNMR techniques. researchgate.net Despite these challenges, ssNMR can provide insights into the solid-state structure and dynamics of paramagnetic copper-cyclam complexes.
Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a powerful technique for studying paramagnetic species, including copper(II) complexes which typically have a d⁹ electron configuration (S = 1/2). EPR spectra provide information about the electronic environment and geometry around the copper(II) ion. EPR spectroscopy, along with electronic absorption and NMR, has been used to investigate the structures of Cu(II) complexes with cyclam derivatives in the solid state and in solution. chemrxiv.org
EPR spectra of powder and oriented films of montmorillonite, hectorite, and saponite (B12675438) intercalated with [Cu(cyclam)]²⁺ exhibit three components, two of which are orientation-dependent and one is orientation-independent. nih.gov Simulation of the EPR spectra of [Cu(cyclam)]²⁺-saponite, which show well-resolved hyperfine features, indicates that the CuN₄ plane of [Cu(cyclam)]²⁺ is parallel to the clay layers. nih.gov The orientation-dependent spectra can be simulated by introducing a Gaussian distribution for the inclination angle of the saponite platelets. nih.gov
EPR data of a cyclam-based copper(II) complex, {H₂(⁴⁻ᶜᶠ³ᴾʰᶜᴴ²)₂Cyclam}Cu₂·2H₂O, are consistent with the presence of two distinct Cu²⁺ species in the solid state, corresponding to complexes with octahedral and square–pyramidal geometries as determined by single crystal X-ray diffraction. rsc.org ESR spectra have corroborated the presence of Jahn–Teller anisotropy at the copper(II) atoms in Cu(cyclam)M(CN)₄ complexes (M = Ni, Pd, Pt). researchgate.net The results of EPR spectroscopy indicate that the local symmetry at the unpaired electron center is nearly uniaxial for some complexes and rhombic for others. researchgate.net
EPR spectroscopy has been used in conjunction with IR and UV-visible spectroscopy, X-ray diffraction, and computational methods to gain detailed insight into the behavior of the copper cyclam co-template during the synthesis of Cu-SAPO STA-7 and its removal upon calcination. port.ac.uk Frozen solution EPR spectra, along with powder and solution electronic spectroscopy and ligand-field-based calculations, indicate that the solution and solid-state structures of the Cu(II) complex of H₄TETP (a cyclam derivative) are very similar, displaying a distorted square-pyramidal structure with a dₓ²₋ᵧ² ground state. nih.gov Angle-resolved EPR spectra on single crystals of a paramagnetic this compound monochloride complex revealed signatures of low-dimensional magnetic behavior. researchgate.net
X-ray Absorption Spectroscopy (XAS): XANES and EXAFS (where applicable for oxidation state/geometry)
X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for determining the local atomic and electronic structure around a specific element, such as copper in copper-cyclam complexes. XAS can provide information about the oxidation state, coordination number, and bond distances of the copper center.
X-ray absorption spectroscopic studies at the Cu K-edge have been performed for [Cu(cyclam)]²⁺ and its intercalated forms in two-dimensional layer silicate (B1173343) to examine the influence of structural and electronic modifications on the stabilization of copper complexes. acs.org EXAFS analysis suggests that copper complex ions in the layer silicate are stabilized at the center of the siloxane ring, with negatively charged layers likely acting as axial counteranions. acs.org The EXAFS analysis shows peaks corresponding to outer Cu-O and/or Cu···C shells, in addition to the primary peak due to the square planar Cu-N interaction. acs.org
XANES spectra at the copper K-edge can provide information about the oxidation state and coordination environment of copper. The main maximum of the XANES spectrum around 8997 eV is indicative of light ligand atoms (O/N/C), and its low intensity suggests that octahedral coordination is unlikely. researchgate.net X-ray absorption spectra collected at the copper K-edge for a Cu-based blue material obtained from [Cu(cyclam)]²⁺ indicate the presence of three contributions: metallic Cu, Cu(I) oxide, and Cu(II) potentially coordinated to formate (B1220265) or carbonate/bicarbonate. researchgate.net The spectrum can be described by a linear combination of reference spectra for Cu metal, Cu(I) oxide, and Cu(II) salt. researchgate.net
There is a good linear relationship between the shoulder peak position of Cu K-edge XANES spectra and the d-d transition band position of UV-visible spectra, indicating that XANES can reflect the ligand-to-metal charge transfer effect. acs.org XAS studies, along with other techniques, have confirmed that the covalent bonding character between copper and the ligand is enhanced by intercalation into silicate layers, depending on the type of ligand. acs.org
Mass Spectrometry (ESI-MS, HRMS) for Complex Identification and Speciation
Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS), serves as a powerful tool for the identification and speciation of Copper-Cyclam complexes. ESI-MS is a soft ionization technique that allows for the transfer of intact ions from solution into the gas phase, making it suitable for analyzing labile coordination complexes. HRMS provides accurate mass measurements, enabling the determination of the elemental composition of the observed ions.
Studies utilizing ESI-MS have confirmed the formation of monocupric chelates with cyclam derivatives. rsc.orgrsc.orgresearchgate.netnih.govudc.es This technique helps to elucidate the stoichiometry of the metal-ligand complexes formed in solution. rsc.orgudc.es For instance, ESI-MS spectra of cupric complexes with certain functionalized cyclams have shown ionization occurring primarily through the addition of counter-anions like chloride and perchlorate (B79767), depending on the copper salt used in the synthesis. udc.es In the case of cyclam derivatives containing amide functions, ionization can also occur through deprotonation of the NH amide group, a process previously suggested but evidenced by mass spectrometric methods. rsc.orgudc.es
HRMS provides more detailed information by offering high mass accuracy, which is essential for confirming the molecular formula of the complex ions observed in ESI-MS. rsc.orgchemrxiv.orgrsc.orgucl.ac.ukchemrxiv.org For example, HRMS (ESI+) has been used to characterize copper(II)-dithiacyclam complexes, showing distinctive molecular ion peaks with appropriate isotopic patterns corresponding to species like the [M - NSAID]+ ion. rsc.org Similarly, HRMS has been employed to characterize copper(II) complexes of N-propargyl cyclam ligands, providing accurate mass measurements for ions such as [M–ClO4]+. ucl.ac.ukchemrxiv.org These accurate mass measurements are critical for confirming the identity and purity of synthesized Copper-Cyclam complexes and their derivatives.
Mass spectrometry is also valuable for studying the speciation of Copper-Cyclam complexes in various environments. Time course ESI-MS studies have demonstrated the preservation of the structure of certain copper(II)-macrocyclic complexes in solutions relevant for biological studies, including cell media, over several days. rsc.org This indicates the stability of the complex species under these conditions and the utility of ESI-MS in monitoring their integrity.
Below is a table summarizing some representative mass spectrometry data found in the literature for Copper-Cyclam related complexes:
| Complex Type | Ion Observed | m/z (Observed) | m/z (Calculated) | Ionization Mode | Reference |
| Copper(II)-dithiacyclam complex 1 | [1 - diclofenac]+ | 593.0582 | - | HR ESI-MS (+) | rsc.org |
| Copper(II)-dithiacyclam complex 2 | [2 - naproxen]+ | 526.1383 | - | HR ESI-MS (+) | rsc.org |
| Copper(II)-cyclam complex 3 (with diclofenac) | [3 - 2diclofenac]+ | 297 | - | ESI-MS (+) | rsc.org |
| Copper(II)-N-propargyl cyclam complex 9C-1 | [M–ClO4]+ | 400.09330 | 400.09331 | HRMS (ESI+) | ucl.ac.ukchemrxiv.org |
| Functionalized Cupric Complex (L1) | [CuL1 + anion]+ | - | - | ESI-MS (+) | rsc.orgudc.es |
| Functionalized Cupric Complex (L2 or L3) | [CuL2/L3 - H]+ | - | - | ESI-MS (+) | rsc.orgudc.es |
Other Specialized Spectroscopic Techniques (e.g., Mössbauer Spectroscopy for mixed metal systems)
Beyond standard techniques like UV-Vis and NMR, other specialized spectroscopic methods offer unique insights into the properties of Copper-Cyclam complexes, particularly in the context of mixed metal systems or when probing specific electronic and magnetic characteristics.
Mössbauer spectroscopy, while not directly applicable to copper itself (as it lacks a suitable isotope for standard Mössbauer measurements), is highly valuable for studying mixed-metal complexes that include a Mössbauer-active nucleus, such as ⁵⁷Fe, alongside copper-cyclam units. This technique can provide detailed information about the oxidation state, spin state, coordination environment, and magnetic properties of the Mössbauer-active metal center, and how these are influenced by the presence of the copper-cyclam moiety.
For example, Mössbauer spectroscopy has been used to characterize cyclam-based iron(III) complexes, including those that might be part of a mixed-metal system or studied in parallel with copper-cyclam complexes to understand the ligand's behavior with different metal ions. Studies on [{H₂(4-CF₃PhCH₂)₂Cyclam}FeCl₂]Cl utilized ⁵⁷Fe Mössbauer spectroscopy to show the presence of high-spin cis complex as the major product. researchgate.netunl.ptrsc.org Mössbauer spectra at different temperatures can reveal the magnetic coupling between metal centers in multinuclear complexes. In iron-containing cyclam complexes, Mössbauer spectroscopy has been used to identify different iron species, their oxidation and spin states, and to study phenomena like photolysis products and intramolecular antiferromagnetic coupling. acs.org The technique provides parameters such as isomer shift (δ) and quadrupole splitting (ΔEQ), which are sensitive to the electronic and structural environment of the iron nucleus. acs.org
While the search results did not provide specific examples of Mössbauer spectroscopy applied directly to mixed copper-iron-cyclam complexes, the cited studies demonstrate the technique's capability in characterizing iron-cyclam complexes, which lays the groundwork for its potential application in heterometallic systems involving copper-cyclam.
Another specialized technique relevant to Copper(II) complexes, due to their paramagnetic nature (Cu(II) has a d⁹ configuration with one unpaired electron), is Electron Paramagnetic Resonance (EPR) spectroscopy. Although not explicitly listed in the prompt's example, EPR is a crucial technique for studying the electronic structure and coordination environment of Cu(II) in various complexes, including those with cyclam ligands. EPR data can provide information about the g-tensor and hyperfine coupling constants, which are characteristic of the metal center's interaction with its ligands and its symmetry. Studies on {H₂(4-CF₃PhCH₂)₂Cyclam}Cu₂·2H₂O have used EPR data, which were consistent with the presence of two distinct Cu²⁺ species displaying octahedral and square-pyramidal geometries in the solid state. researchgate.netunl.ptrsc.org This highlights the utility of EPR in distinguishing between different coordination geometries adopted by the copper ion within cyclam-based complexes.
Other spectroscopic methods mentioned in the context of characterizing Copper-Cyclam complexes include UV-Vis absorption spectroscopy, which is used to study electronic transitions and can provide information about the coordination environment and speciation in solution rsc.orgrsc.orgresearchgate.netnih.govudc.esrsc.orgnih.govacs.org, and Fourier Transform Infrared (FTIR) spectroscopy, which helps identify functional groups and metal-ligand vibrations rsc.orgdergipark.org.trrsc.org. Circular Dichroism (CD) spectroscopy has also been applied to study the interaction of copper(II) complexes with biomolecules, providing insights into conformational changes. nih.gov
Electrochemical Properties and Redox Chemistry of Cu Cyclam Systems
Investigation of Copper(II)/Copper(I) and Higher Oxidation State Redox Couples
The electrochemical investigation of Cu-cyclam systems often focuses on the interconversion between the copper(II) and copper(I) oxidation states. Studies using techniques like cyclic voltammetry typically reveal a redox couple associated with the Cu(II)/Cu(I) reduction. Following this reduction, a further peak corresponding to the reduction of copper(I) to copper(0) can be observed.
A significant challenge associated with Cu(I)-cyclam is its inherent instability, which can lead to demetalation, particularly under cathodic polarization. This demetalation involves the liberation of the copper(I) ion from the cyclam ligand, a process that can be a drawback in applications requiring stable reduced species, such as electrocatalysis.
While the Cu(II)/Cu(I) couple is the most commonly studied, higher oxidation states of copper in cyclam complexes have also been investigated, particularly when the complexes are immobilized on support materials. For instance, a study on a copper cyclam complex immobilized on mesoporous silica (B1680970) SBA-16 reported reversible redox peaks corresponding to the Cu(III)/Cu(II) and Cu(II)/Cu(III) transitions. This suggests that the immobilization environment can influence the accessible oxidation states and potentially stabilize higher valent copper species.
Cyclic Voltammetry and Related Electrochemical Methods
Cyclic voltammetry (CV) is a fundamental electrochemical technique extensively employed to probe the redox behavior of this compound complexes. CV experiments provide valuable information about the reduction and oxidation processes, including peak potentials and the reversibility of electron transfer events.
Typically, the cyclic voltammogram of Cu(II)-cyclam displays a reduction peak corresponding to the Cu(II)/Cu(I) couple, followed by a second reduction peak attributed to the Cu(I)/Cu(0) process. The potentials at which these peaks appear are indicative of the thermodynamic feasibility of the redox transformations. For example, the Cu(II)/Cu(I) peak for un-substituted Cu(II)-cyclam has been reported around -0.85 V vs. Ag/AgCl, while the Cu(I)/Cu(0) peak appears at approximately -1.05 V vs. Ag/AgCl in specific buffer conditions.
The shape and characteristics of the cyclic voltammogram can also provide insights into the kinetics and stability of the redox species. Quasi-reversible or irreversible features in the CV can indicate structural rearrangements or instability of the complex upon electron transfer. For instance, the appearance of an oxidation peak at around 0.0 V during the anodic scan in the CV of Cu(II)-cyclam has been attributed to the oxidation of Cu(I) ions or Cu atoms released due to demetalation of unstable Cu(I)-cyclam.
CV studies are often conducted in various solvents and supporting electrolytes to understand the influence of the environment on the electrochemical properties. The scan rate in CV experiments can also be varied to gain information about the electron transfer kinetics.
Influence of Ligand Architecture and Substituents on Redox Potentials and Stability
The design of the cyclam ligand, including its architecture and the presence of various substituents, plays a critical role in tuning the electrochemical properties and the stability of the resulting copper complexes. Modifications to the cyclam framework can significantly impact the redox potentials and the stability of different copper oxidation states.
N-alkylation of the cyclam ligand, for example, has been shown to influence the redox properties. It can lead to a positive shift in the M(II)/M(I) potential and contribute to the stabilization of the Cu(I) state. This stabilization is thought to be related to an increase in the cavity size and a decrease in the ligand field strength imparted by the nitrogen donor atoms.
Cross-bridging of the cyclam backbone is another architectural modification that can affect stability. Propylene (B89431) cross-bridged cyclam (PCB-cyclam) derivatives have demonstrated mitigated demetalation behavior compared to un-substituted Cu(II)-cyclam, suggesting that the cross-bridging helps stabilize the Cu(I) species.
The introduction of substituents on the cyclam ring, even if not directly involved in coordination, can also have an impact. While C-appended groups may not drastically alter the thermodynamic stability, they can subtly modify the kinetics and conformational changes that follow electron transfer. Replacing amine groups with amide functionalities ("oxo" groups) has been shown to significantly increase the stability of the Cu(II) complex.
Furthermore, the electronic and steric effects of substituents are crucial. Electron-withdrawing groups (EWGs) can enhance the electron affinity of the copper center, influencing interactions with substrates like HNO. Steric hindrance introduced by substituents can be a primary factor affecting reactivity and the formation of stable intermediates. The position of substituents also matters, as demonstrated by the effect of trifluoromethylbenzyl group position on the redox potential.
The following table illustrates how different cyclam modifications can affect the Cu(II)/Cu(I) redox potential:
| This compound Derivative | Cu(II)/Cu(I) Potential (vs. Ag/AgCl) | Notes | Source |
| Un-substituted | -0.85 V | In tris-HCl buffer (pH 8.25-8.45) | |
| PCB-cyclam | -0.50 V | More positive potential | |
| PCB-TE2A | -0.88 V | Similar to un-substituted, more negative than PCB-cyclam |
Kinetic and Thermodynamic Aspects of Electron Transfer Processes
Electron transfer processes involving this compound complexes are governed by both kinetic and thermodynamic factors. The thermodynamics of complex formation and redox reactions are reflected in stability constants and redox potentials. Potentiometric titrations are commonly used to determine the stability constants of Cu(II) complexes with cyclam derivatives, providing a measure of their thermodynamic stability.
The kinetics of electron transfer can be influenced by various factors, including the rate of conformational changes in the ligand and the accessibility of the metal center. Some studies suggest that electron transfer in certain macrocyclic copper complexes can involve a dual-pathway mechanism, where conformational changes can become rate-limiting, leading to "gated" electron transfer. Donor atom inversion within the ligand framework is considered a significant factor influencing electron-transfer rates.
Electron self-exchange rate constants, which quantify the rate of electron transfer between a complex in two different oxidation states, can be determined using techniques like NMR line-broadening and kinetic measurements of cross-reactions, often analyzed using Marcus theory. These studies help to understand the intrinsic electron transfer rates of the complexes.
Strategies for Stabilizing Specific Copper Oxidation States (e.g., Cu(I) in catalysis)
Stabilizing specific copper oxidation states, particularly Cu(I), is a key objective in designing this compound complexes for applications such as catalysis. The inherent instability of Cu(I)-cyclam and its propensity for demetalation pose challenges in catalytic cycles that involve the Cu(II)/Cu(I) redox couple.
Several strategies have been explored to enhance the stability of the Cu(I) state within the cyclam framework or by using related macrocyclic ligands. Modifying the macrocyclic ring size can influence the stability of the Cu(I) state; both smaller and larger macrocycles than the 14-membered cyclam have been reported to offer improved Cu(I) stability.
Ligand modifications such as N-alkylation and cross-bridging have proven effective in stabilizing Cu(I)-cyclam species. N-alkylation is believed to stabilize Cu(I) by increasing the macrocycle's cavity size and reducing the ligand field strength. Cross-bridging, as seen in PCB-cyclam, is a design element aimed at mitigating demetalation by stabilizing the Cu(I) intermediate.
Replacing the cyclam unit with other macrocyclic ligands featuring different donor atom sets can also lead to improved stability of copper in various oxidation states. For instance, ligands based on 1,4,7-triazacyclononane (B1209588) (tacn) with appropriate substituents, such as methylthiazolyl arms, have shown improved stability and inertness for both Cu(II) and Cu(I) complexes compared to their cyclam counterparts. The presence of soft donor atoms like sulfur in the ligand can contribute to the stabilization of the Cu(I) state.
Mechanistic Studies of Reactions Involving Copper Cyclam Complexes
Exploration of Reaction Pathways and Intermediates in Catalytic Cycles
Studies exploring the reaction pathways and intermediates in catalytic cycles involving copper-cyclam complexes have provided significant insights into their catalytic mechanisms. For instance, in the context of hydrogen nitroxide (HNO) sensing, quantum chemical studies on copper-cyclam derivatives with various substituents have reproduced diverse experimental reactivities and revealed the importance of HNO binding as a key step in the reaction pathway. d-nb.infonih.gov The formation of an HNO-bound intermediate (I-1) is observed, where the Cu-N distance to HNO is typically in the range of 2.4–2.9 Å. d-nb.info Following HNO binding, a redox reaction occurs, yielding Cu(I) and NO. d-nb.info The proton of HNO is also transferred to a nearby proton acceptor, often a nitrogen site within the cyclam ligand or a substituent. d-nb.info The preferred protonation site can be influenced by the electronic properties of substituents on the cyclam ring. d-nb.info
Copper-cyclam complexes have also been investigated for their electrocatalytic activity, such as in the reduction of CO₂. jecst.org While Cu(II)-cyclam can catalyze CO₂ reduction, it can suffer from demetalation. jecst.org Modified cyclam ligands, such as cross-bridged derivatives, have been explored to address this stability issue, although modifications can also impact catalytic activity and require careful consideration of steric and electronic effects. jecst.org
General mechanistic studies of copper-catalyzed reactions highlight common themes such as the involvement of different copper oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)) and the potential for both radical pathways and two-electron processes via organometallic intermediates. nih.gov Catalytic cycles often involve steps like substrate activation through coordination to the copper center and subsequent bond formation or cleavage. nih.gov The nature of the substrate, catalyst, and reaction conditions dictate the favored reaction pathway. acs.org
Proton-Coupled Electron Transfer (PCET) Mechanisms
Proton-Coupled Electron Transfer (PCET) mechanisms are fundamental to many reactions involving copper complexes, including those with cyclam ligands. In PCET, the transfer of an electron is coupled with the transfer of a proton. This can occur in a concerted fashion or stepwise, with either the electron or proton transfer occurring first.
In the reaction of copper-cyclam complexes with HNO, a PCET mechanism has been shown to operate for the conversion of HNO to NO. d-nb.infonih.govresearchgate.net This involves both the transfer of an electron from HNO to the copper center and the transfer of a proton from HNO to a basic site. d-nb.info The specific pathway (concerted or stepwise) and the energetics are influenced by the nature of the cyclam ligand and its substituents. d-nb.info
More broadly, PCET is a key mechanism in various copper-catalyzed redox processes, including those relevant to biological systems and oxidation reactions. nih.govtdx.catnih.gov Synthetic copper complexes, including those with macrocyclic ligands, are often used as models to study PCET in biological oxidation and reduction reactions. nih.gov These studies can reveal how metal centers and nearby proton relays facilitate multi-electron and multi-proton transformations within a narrow potential range. nih.gov
Role of Steric and Electronic Factors in Modulating Reactivity
Steric and electronic factors exerted by the cyclam ligand and its substituents play a significant role in modulating the reactivity of copper-cyclam complexes. These factors can influence the coordination environment of the copper ion, its redox potential, and the accessibility of substrates to the metal center.
Quantum chemical studies on substituted copper-cyclam complexes have demonstrated that both steric and electronic effects are important in determining reactivity, although their relative contributions can vary depending on the specific reaction. d-nb.infonih.govresearchgate.net For instance, in HNO binding to copper-cyclam, steric effects can be primary, influencing the accessibility of the copper center to the substrate. d-nb.inforesearchgate.net Electronic factors, such as the electron-donating or electron-withdrawing nature of substituents, can affect the electron density on the copper ion and thus its affinity for substrates like HNO. d-nb.inforesearchgate.net The interwoven nature of these effects can lead to complex and sometimes unexpected reactivity patterns. d-nb.infonih.gov
In other copper-catalyzed reactions, such as atom transfer radical polymerization (ATRP), the steric bulk and electronic properties of ligands have been shown to significantly impact catalytic activity. nih.gov Steric repulsion can influence the transition states of key steps, while electronic effects can tune the redox properties of the copper catalyst. nih.gov Similarly, in electrocatalytic CO₂ reduction, steric hindrance from the ligand can prevent facile contact between the copper center and CO₂ molecules, thus hindering catalytic activity. jecst.org The stereochemical aspect is considered as crucial as the redox potential and chemical stability in designing efficient electrocatalysts. jecst.org
The conformation of the cyclam ring (e.g., trans-I, trans-III) can also influence the steric environment around the copper ion and its coordination geometry, thereby affecting reactivity. d-nb.infochemrxiv.org
Kinetic Analysis of Ligand Exchange and Dissociation Processes
Kinetic analysis of ligand exchange and dissociation processes provides valuable information about the lability and stability of copper-cyclam complexes, which is critical for their applications, particularly in areas like radiopharmaceuticals and catalysis.
Studies on the dissociation kinetics of copper(II) complexes with cyclam derivatives in acidic conditions have revealed insights into their stability. chemrxiv.orgdntb.gov.uaacs.org The rate of dissociation can be influenced by factors such as pH, the presence of competing ligands, and the structure of the cyclam derivative, including the presence of substituents or cross-bridging. dntb.gov.uaresearchgate.net For some cyclam-based copper complexes, dissociation in acidic media has been observed to occur in multiple steps, with varying dependence on proton concentration. researchgate.net
Ligand exchange reactions involving copper complexes with macrocyclic ligands like cyclam have been studied spectrophotometrically to determine rate constants and propose mechanisms. These reactions can be complex, sometimes exhibiting biphasic kinetics, suggesting a multi-step process involving intermediates. The rate of ligand exchange can be dependent on the concentration of the incoming ligand.
The lability of copper-ligand bonds is also relevant in the design of molecular devices and machines based on copper complexes, where metal-ligand dissociation can be a rate-determining step. nih.gov The rates of ligand exchange processes can span several orders of magnitude and are influenced by solvent, steric bulk, ligand flexibility, and the trajectory of dissociation (intra- vs. intermolecular). nih.gov
Kinetic studies of complex formation between Cu(II) and cyclam analogues have also been investigated, revealing multi-step mechanisms that can involve initial out-of-cage complexation followed by rearrangement to in-cage isomers. researchgate.net
Elucidation of Intramolecular Rearrangements and Reactions
Intramolecular rearrangements and reactions within copper-cyclam complexes or involving substrates coordinated to the copper center can lead to the formation of new species or facilitate catalytic transformations.
An example of an unexpected intramolecular reaction observed in copper(II) complexes of N-propargyl cyclam ligands is an intramolecular copper-mediated hydroalkoxylation reaction with the solvent (methanol), transforming a pendant alkyne to an enol ether. chemrxiv.org This reaction highlights how the copper center within the cyclam framework can activate functional groups within the ligand itself or coordinated substrates, leading to intramolecular cyclization or rearrangement pathways. Proposed mechanisms for such reactions can involve transient alkyne coordination to copper or the formation of a copper-alkoxide species. chemrxiv.org
Isomerization processes of copper(II)-cyclam complexes have also been observed and studied. researchgate.netresearchgate.netresearchgate.net These can involve changes in the conformation of the cyclam ring (e.g., interconversion between trans-I and trans-III isomers) or the arrangement of pendant arms. researchgate.netresearchgate.net Such isomerizations can be influenced by temperature, pH, and the presence of substituents. researchgate.netresearchgate.net Kinetic studies can help elucidate the pathways and energy barriers for these intramolecular rearrangements. researchgate.netresearchgate.net In some cases, isomerization can be a rate-determining step in the dissociation of the complex. researchgate.net
Theoretical and Computational Chemistry of Cu Cyclam Complexes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for studying Cu-cyclam complexes due to its balance of accuracy and computational cost. DFT calculations can reproduce diverse experimental reactivities and provide structural, electronic, and energetic profiles. d-nb.infonih.govresearchgate.net Various functionals and basis sets are employed, with choices often validated against experimental data, such as crystal structures. nih.govacs.org For instance, the mPW1PW91 method with specific basis sets for different atoms has been used, along with the PCM approach to include solvent effects. nih.govacs.org Other functionals like B3LYP and M06 have also been utilized. rsc.org
Geometry Optimization and Electronic Structure Analysis
Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangements of atoms in this compound complexes. These calculations can accurately predict bond lengths and angles, which show good agreement with experimental crystal structures. nih.govacs.org For example, optimized gas phase structures of [Cu(14-N2S2)]2+ and [Cu(14-N2S2)]+ showed excellent agreement with crystal structures, with low mean absolute deviations (MAD) and mean percentage deviations (MPD) for coordination bond lengths. nih.govacs.orgresearchgate.net
DFT is also crucial for analyzing the electronic structure of these complexes, providing information about electron distribution, oxidation states, and orbital interactions. d-nb.infonih.govresearchgate.net Studies have investigated the electronic structure of Cu(II) and Cu(I) cyclam complexes, noting the change in electron configuration upon reduction from 3d⁹ to 3d¹⁰. nih.gov The coordination environment created by the cyclam ligand and counterions can stabilize the electronic structure. ajol.info
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, EPR parameters)
Computational methods, particularly DFT, are employed to predict spectroscopic parameters for this compound complexes, facilitating the interpretation of experimental spectra. For paramagnetic Cu(II) complexes, predicting EPR parameters like g-tensors and hyperfine coupling constants (HFCCs) is challenging but actively pursued using DFT. mdpi.commdpi.comresearchgate.net While standard DFT functionals may underestimate g-values, hybrid and double-hybrid functionals show improved performance. mdpi.com Relativistic DFT calculations have been used to interpret experimental EPR and NMR parameters. researchgate.net
Solid-state NMR spectra of paramagnetic this compound have been analyzed with the aid of DFT calculations for assigning ¹³C signals. nih.gov The combination of X-ray crystallography, EPR, solid-state NMR, and DFT calculations allows for detailed structural studies and signal assignments. researchgate.net
Evaluation of Energetic Profiles for Reaction Pathways
DFT calculations are valuable for mapping out the energetic profiles of reactions involving this compound complexes, providing insights into reaction mechanisms, transition states, and intermediate stabilities. d-nb.infonih.govresearchgate.net Studies on the reaction of Cu-cyclams with HNO, for instance, have utilized DFT to understand the complete reaction pathway, from HNO binding to product formation. d-nb.inforesearchgate.net These calculations can reveal the importance of specific steps, such as the HNO binding step and proton-coupled electron transfer mechanisms. d-nb.inforesearchgate.net Energetic profiles along reaction pathways highlight the influence of structural and electronic factors on reactivity. d-nb.infonih.govresearchgate.net
Ab Initio and Multiconfigurational Quantum Chemistry Approaches (e.g., CASSCF/NEVPT2)
Beyond standard DFT, more computationally intensive ab initio and multiconfigurational quantum chemistry methods, such as CASSCF (Complete Active Space Self-Consistent Field) and NEVPT2 (N-electron Valence Perturbation Theory of second order), are employed for a more accurate description of electronic structure, especially for systems with significant static correlation or those involving open-shell transition metals like Cu(II). udc.esrsc.orgacs.org These methods are particularly useful for calculating magnetic properties and understanding the nature of electronic states. acs.orgresearchgate.net CASSCF/NEVPT2 calculations have been used to confirm protonation sites in cupric complexes and to model parameters of the effective spin Hamiltonian. udc.esrsc.orgresearchgate.net While CASSCF may sometimes be insufficient on its own, NEVPT2 includes dynamic correlation, improving accuracy. acs.orgaip.org
Analysis of Bonding Interactions and Electron Density Distribution (e.g., AIM, NCI, NBO)
Understanding the nature of bonding interactions and the distribution of electron density within this compound complexes is crucial for rationalizing their properties. Methods like Atoms in Molecules (AIM), Non-Covalent Interactions (NCI), and Natural Bond Orbital (NBO) analysis are used for this purpose. acs.orgtandfonline.comscience.gov NBO analysis, for example, can provide insights into the strength of donor-copper interactions. nih.gov AIM and NBO methods have been used to analyze bonding situations, including metal-ligand bonds and non-covalent interactions. acs.orgscience.gov NCI analysis can offer insights into unconventional chemical bonding and non-covalent interactions, such as those involved in inclusion complexes. researchgate.net
Computational Insights into Substituent Effects and Conformational Preferences
Computational studies are instrumental in understanding how structural modifications, such as the introduction of different substituents on the cyclam ring, affect the properties of this compound complexes. d-nb.infonih.govresearchgate.net DFT calculations can reproduce the diverse experimental reactivities observed with various substitutions and help elucidate the mechanistic origins of favorable substituent effects. d-nb.infonih.gov These studies have shown that both steric and electronic effects of substituents play a role, and their interwoven nature can lead to unexpected reactivity. d-nb.infonih.govresearchgate.net
Furthermore, computational methods are used to investigate the conformational preferences of this compound complexes. d-nb.infonih.govacs.orgresearchgate.net this compound complexes can exist in different conformations, such as the trans-I and trans-III forms, which can have similar energies, suggesting their coexistence in solution. d-nb.infonih.govacs.org Computational studies can determine the relative stabilities of these conformers and how they are influenced by substituents and axial ligands. d-nb.infonih.govacs.org The preferred conformation can impact subsequent chemical reactions, such as HNO binding. d-nb.info Computational analysis has also revealed that conformation changes may involve novel rotation pathways. nih.govacs.org
Catalytic Applications of Copper Cyclam Complexes
Electrocatalysis: Carbon Dioxide Reduction (CO₂RR)
The electrochemical reduction of carbon dioxide (CO₂) is a promising strategy for converting a greenhouse gas into valuable fuels and chemicals. Copper-based catalysts are particularly interesting in this field due to their ability to produce a range of products, including hydrocarbons and oxygenates. nih.govstanford.edu Copper-cyclam complexes have been explored as molecular electrocatalysts for CO₂RR. jecst.orgresearchgate.netresearchgate.net
Homogeneous and Heterogeneous Systems for CO₂ Reduction
Copper-cyclam complexes can function as catalysts in both homogeneous and heterogeneous electrocatalytic systems for CO₂ reduction. In homogeneous systems, the copper-cyclam complex is dissolved in the electrolyte and catalyzes the reaction at the electrode surface. jecst.orgresearchgate.netresearchgate.net Studies have investigated Cu(II)-cyclam and its derivatives as homogeneous electrocatalysts, often in buffer solutions on electrodes like glassy carbon. jecst.orgresearchgate.netresearchgate.net
Heterogeneous systems involve immobilizing the copper-cyclam complex onto a solid support or forming a composite material that acts as the electrode. rsc.orgsemanticscholar.org For instance, electrodeposition of a Cu(cyclam)₂ complex precursor has been shown to create an active electrode material for CO₂ reduction. rsc.org This composite material, containing Cu and CuO complexes, demonstrated catalytic activity. rsc.org The organic ligand from the copper precursor can remain part of the composite material, influencing the electrocatalytic activity. rsc.org
Investigation of Overpotential and Selectivity in CO₂ Reduction
Copper-cyclam complexes have shown the ability to catalyze CO₂ reduction at relatively low overpotentials compared to some other catalysts like Ni(II)-cyclam. jecst.orgresearchgate.net For example, Cu(II)-cyclam has been reported to catalyze CO₂ reduction at a potential close to its thermodynamic value in certain buffer systems. jecst.orgresearchgate.netresearchgate.net The onset potential for CO₂ reduction by Cu(II)-cyclam can be significantly less negative than that observed for Ni(II)-cyclam. jecst.org
However, controlling the selectivity of CO₂ reduction with copper-cyclam complexes remains a key challenge. Copper catalysts can produce a variety of products, including CO, formate (B1220265), methane, ethylene (B1197577), and ethanol, often requiring large overpotentials for the formation of desired multi-carbon products. nih.govstanford.edusemanticscholar.org While some studies focus on CO production, others aim for C₂₊ products like formic acid. rsc.orgresearchgate.netmdpi.com The specific product distribution and selectivity are influenced by factors such as the electrolyte composition, applied potential, and the structure of the copper-cyclam complex or the heterogeneous material derived from it. nih.govstanford.educhemrxiv.org For instance, a Cu(cyclam)₂ precursor electrodeposited on FTO has achieved high selectivity (90% faradaic yield) for formic acid production in a specific solvent mixture. rsc.org
Demetalation Challenges and Stabilization Strategies in Electrocatalysis
A significant drawback for copper-cyclam complexes as electrocatalysts, particularly in homogeneous systems, is the issue of demetalation. jecst.orgresearchgate.netresearchgate.netacs.org Cu(I)-cyclam, which is often an intermediate species formed upon cathodic polarization, can be unstable, leading to the liberation of Cu(I) ions from the complex. jecst.orgresearchgate.net This demetalation results in the deposition of metallic copper on the electrode surface, and this deposited copper can also act as a catalyst for CO₂-to-CO conversion. acs.org The severe demetalation behavior of Cu(II)-cyclam is attributed to the insufficient stability of the Cu(I) state. jecst.orgresearchgate.netresearchgate.net
Efforts have been made to mitigate the demetalation issue and stabilize the copper-cyclam complexes under reductive conditions. Modifications to the cyclam ligand, such as cross-bridging, have been explored. jecst.orgresearchgate.netresearchgate.net For example, propylene (B89431) cross-bridged cyclam (PCB-cyclam) and propylene cross-bridged cyclam diacetate (PCB-TE2A) derivatives have shown reduced demetalation compared to the parent Cu(II)-cyclam. jecst.orgresearchgate.netresearchgate.net However, these modified complexes sometimes exhibit lower CO₂ reduction activity, which has been attributed to factors like unfavorable redox potentials or steric hindrance preventing efficient interaction with CO₂ molecules. jecst.orgresearchgate.netresearchgate.net This highlights the need to consider stereochemical aspects, in addition to redox potential and chemical stability, when designing efficient copper-cyclam electrocatalysts. jecst.orgresearchgate.netresearchgate.net
Here is a table summarizing some findings on copper-cyclam complexes in CO₂ reduction:
| Catalyst System | Conditions | Observed Activity / Selectivity | Demetalation Issue | Reference |
| Homogeneous Cu(II)-cyclam | Tris-HCl buffer (pH 8.45) | Catalyzes CO₂ reduction at lower overpotential than Ni(II)-cyclam. | Severe demetalation due to unstable Cu(I). | jecst.orgresearchgate.netresearchgate.net |
| Homogeneous Cu(II)-PCB-cyclam | Tris-HCl buffer (pH 8.45) | Poor CO₂ reduction activity. | Much less demetalation than Cu(II)-cyclam. | jecst.orgresearchgate.netresearchgate.net |
| Homogeneous Cu(II)-PCB-TE2A | Tris-HCl buffer (pH 8.45) | Marginal electrocatalytic activity. | Further suppressed demetalation. | jecst.orgresearchgate.netresearchgate.net |
| Heterogeneous Cu(cyclam)₂ derived composite | DMF/H₂O (97:3 v/v) | 90% faradaic yield for formic acid. | Improved stability in composite material. | rsc.orgresearchgate.net |
| Homogeneous Copper(II) complex with redox-active ligand | CO₂ saturated MeCN + proton source | Catalyzes CO₂ reduction to CO. TOF up to 8.9 s⁻¹. | Remains essentially unchanged during catalysis. | mdpi.commdpi.com |
Organic Transformations Catalysis
Copper complexes, including those with cyclam ligands, are also active in various organic transformations. Their ability to participate in redox cycles makes them suitable catalysts for reactions involving oxidation or reduction of organic substrates.
Oxidative Coupling Reactions (e.g., Asymmetric Oxidative Coupling)
Copper complexes have been investigated as catalysts for oxidative coupling reactions, which involve the formation of a new bond between two substrates with concomitant oxidation. Asymmetric oxidative coupling reactions are particularly valuable for synthesizing chiral molecules.
Copper-cyclam complexes have been explored for their catalytic activity in the asymmetric oxidative coupling of substrates like 2-naphthol (B1666908). researchgate.net These reactions typically occur under aerobic conditions and can be influenced by factors such as the ligand substituents, solvent, temperature, and additives. researchgate.net Studies have shown that copper-cyclam compounds can exhibit moderate activity, selectivity, and enantioselectivity in the oxidative coupling of 2-naphthol to form 1,1'-bi-2-naphthol (B31242) (BINOL). researchgate.net Yields and enantiomeric excesses can vary depending on the specific reaction conditions and the structure of the cyclam-based copper complex. researchgate.net For example, moderate yields (up to 50%) of BINOL and enantiomeric excesses (around 48%) have been reported using certain cyclam-based copper compounds in ethanol/water mixtures with potassium iodide as an additive. researchgate.net Mechanistic studies can provide insights into how these copper complexes facilitate the oxidative coupling process. researchgate.netnih.gov
Here is a table summarizing some findings on copper-cyclam complexes in oxidative coupling:
| Reaction Type | Substrate | Observed Activity / Selectivity | Conditions | Reference |
| Asymmetric Oxidative Coupling | 2-naphthol | Moderate activity, selectivity, and enantioselectivity (up to 50% yield, ca. 48% ee for BINOL). | Ethanol/water, aerobic, KI additive. | researchgate.net |
Aerobic Oxidation Reactions
Aerobic oxidation reactions, which utilize molecular oxygen as the oxidant, are highly desirable due to the abundance, low cost, and environmental compatibility of O₂. Copper-cyclam complexes have proven effective catalysts for such transformations.
Studies have shown that copper complexes, including those with macrocyclic polyamines like cyclam, can catalyze aerobic oxidation reactions under ambient conditions. However, the catalytic activity can be significantly influenced by the ligand structure. For instance, copper complexes of macrocyclic poly-N-hydroxylamines (crown-hydroxylamines), which are related to cyclam but contain hydroxylamine (B1172632) groups, have demonstrated higher catalytic activity in aerobic oxidation reactions compared to the parent Cu(II)-cyclam complex. dntb.gov.uanih.govresearchgate.net This enhanced activity is potentially attributed to the redox-active character of the hydroxylamine groups, which can intramolecularly assist the oxidation process. nih.gov Preliminary studies comparing the catalytic activity of cyclam and cyclam(OH)₄ copper complexes in aerobic oxidation revealed that the Cu(II)-cyclam(OH)₄ complex exhibits substantially higher activity. nih.gov The mechanism may involve deprotonated species, as indicated by the lack of conversion in the absence of a base. nih.gov
Copper-catalyzed aerobic oxidation reactions often involve complex pathways, including two-electron oxidation of organic molecules with a four-electron oxidant (O₂) and a one-electron redox-active catalyst (copper). acs.org These reactions can proceed via different mechanisms, such as single-electron transfer for electron-rich substrates, oxidative carbon-heteroatom bond formation through organocopper(III) intermediates, or dehydrogenation of carbon-heteroatom bonds using Cu(II) in conjunction with an organic redox-active cocatalyst. acs.org
Copper complexes, including those with cyclam ligands, have been investigated for the aerobic oxidation of various substrates, such as alcohols and aldehydes. chemrxiv.org The catalytic activity can be influenced by factors such as the solvent, the presence of ancillary ligands (like 2,2'-bipyridine), the oxidation state of the copper source, and the identity of basic additives. nih.gov
Enzyme Mimicry in Catalytic Systems
Copper-cyclam complexes are frequently employed as enzyme mimics (biomimetic catalysts) to replicate the function of natural metalloenzymes, particularly those containing copper in their active sites. orientjchem.orgacs.orgrsc.orgrsc.org This approach aims to achieve similar levels of efficiency and selectivity observed in biological systems. orientjchem.org
Many natural enzymes utilize metal centers to catalyze oxidation reactions by activating molecular oxygen. Copper-containing enzymes like tyrosinase and catechol oxidase, which catalyze the oxidation of phenols and catechols, have served as inspiration for the design of biomimetic copper complexes. researchgate.netresearchgate.net Copper-cyclam complexes, with their ability to coordinate copper ions in various oxidation states and geometries, can mimic the active sites of these enzymes. researchgate.net
Research has focused on synthesizing copper complexes with ligands that provide a coordination environment similar to that found in copper metalloenzymes. researchgate.net These biomimetic complexes can then be tested for their catalytic activity in reactions that parallel those catalyzed by the natural enzymes, such as the oxidation of catechols to o-quinones under atmospheric dioxygen. researchgate.net Studies have shown that the catalytic activity in such biomimetic systems can be influenced by the nature of substituents on the ligand, the counter anion, and the concentration of the ligand. researchgate.net
Furthermore, bimetallic and trinuclear copper complexes based on macrocyclic ligands, including cyclam derivatives, have been developed to mimic the multinuclear copper centers found in enzymes like multicopper oxidases (e.g., laccase and ascorbate (B8700270) oxidase). researchgate.netacs.orgresearchgate.net These enzymes are involved in the four-electron reduction of molecular oxygen to water. researchgate.net Modelling these complex active sites with synthetic copper complexes is an active area of research. researchgate.net
The design of enzyme mimics often involves creating complexes with specific coordination geometries and redox properties that can facilitate the binding and activation of substrates and oxygen, similar to the natural enzymes. orientjchem.org
Biomimetic and Bioinorganic Chemistry of Copper Cyclam Complexes
Mimicking Copper Metalloenzymes and Active Sites (e.g., Hemocyanin, Superoxide (B77818) Dismutase)
Copper-cyclam complexes have been utilized as structural and functional models for the active sites of copper metalloenzymes like hemocyanin and superoxide dismutase (SOD). Hemocyanin is an oxygen transport protein found in molluscs and arthropods, characterized by a dinuclear copper active site that reversibly binds dioxygen libretexts.orgnih.gov. The active site cycles between the Cu(I) (deoxygenated) and Cu(II) (oxygenated) states libretexts.org. Model complexes incorporating cyclam or modified cyclam ligands have been synthesized to reproduce the dinuclear copper center and study its interaction with oxygen researchgate.netresearchgate.net.
Superoxide dismutases are crucial enzymes that catalyze the disproportionation of superoxide radicals (O₂⁻) into oxygen and hydrogen peroxide, thus protecting cells from oxidative damage. Copper-zinc superoxide dismutase (CuZnSOD) contains a copper ion in its active site that plays a key role in this process. Copper-cyclam complexes, particularly those with specific modifications, have been investigated as SOD mimics due to their ability to interact with and potentially neutralize reactive oxygen species acs.orgnih.govd-nb.info. Studies have explored the redox properties of Cu-cyclam complexes in the context of superoxide reactivity acs.org.
Dioxygen Activation and Reactive Oxygen Species (ROS) Chemistry
The ability of copper complexes to activate dioxygen (O₂) is fundamental to the function of many copper-containing enzymes. Copper-cyclam complexes serve as models to understand the mechanisms of dioxygen binding, activation, and subsequent reactive oxygen species (ROS) chemistry. Dioxygen activation at metal centers typically involves the binding of O₂ to a reduced metal center, forming metal-superoxo and -peroxo intermediates acs.orgacs.org.
Formation and Characterization of Cu-O₂ Adducts
The reaction of Cu(I) complexes with dioxygen can lead to the formation of various copper-oxygen adducts, including mononuclear copper(II)-superoxo and dinuclear copper(II)-peroxo species. The nature of the ligand plays a crucial role in stabilizing and determining the structure of these intermediates acs.orgnih.gov. Studies involving cyclam and its derivatives, such as N-tetramethylated cyclam (TMC), have demonstrated the formation of such Cu-O₂ adducts at low temperatures acs.orgnih.gov. Spectroscopic techniques, including UV/Vis spectroscopy, have been used to characterize these transient species nih.gov. For instance, a side-on peroxo-dicopper(II) species was observed upon reaction of a Cu(I) complex with a modified cyclam ligand, characterized by specific spectroscopic features nih.gov.
Data on the formation and characterization of Cu-O₂ adducts with cyclam-based ligands often involves low-temperature experiments and rapid mixing techniques like stopped-flow spectroscopy. The stability and type of adduct formed are highly dependent on the ligand structure and reaction conditions uni-giessen.deresearchgate.net.
Mechanistic Aspects of Oxidative Reactivity in Biomimetic Systems
Copper-cyclam complexes, as biomimetic systems, have been used to investigate the mechanisms of oxidative reactions involving activated dioxygen species. These reactions can involve oxygen atom transfer or C-H bond activation, mimicking enzymatic processes acs.orgnih.gov. The reactivity of the formed metal-superoxo and -peroxo complexes is influenced by their electronic and geometric structures, which are modulated by the cyclam ligand and its substituents acs.org.
Mechanistic studies often employ kinetic analysis and spectroscopic monitoring of the reaction intermediates researchgate.net. For example, studies on the reaction of Cu(I) complexes with O₂ have proposed dual pathway mechanisms involving different intermediates and rate-determining steps depending on the reaction conditions researchgate.net. The oxidative power of Cu-O₂ species generated from cyclam complexes can lead to the oxidation of various organic substrates nih.govacs.org.
Interactions with Biological Macromolecules (e.g., Proteins, DNA)
Copper-cyclam complexes can interact with biological macromolecules like proteins and DNA, which is relevant to their potential biological applications and understanding their behavior in biological environments. The interactions can range from non-covalent binding to covalent modifications or cleavage.
Protein Binding Studies and Characterization of Interaction Mechanisms (e.g., Bovine Serum Albumin)
Studies have investigated the interaction of copper-cyclam complexes with proteins, such as bovine serum albumin (BSA), a major transport protein in blood plasma. These studies help to understand how the complexes might be transported and distributed in the body and their potential effects on protein structure and function. Spectroscopic methods, including fluorescence spectroscopy, are commonly used to study the binding of metal complexes to proteins civilica.comnih.govtandfonline.comresearchgate.net.
Research on the interaction of diazacyclam-based copper(II) complexes with BSA has indicated a strong binding ability, primarily through a static quenching mechanism civilica.comnih.govcivilica.com. Thermodynamic parameters derived from these studies can provide insights into the nature of the binding forces, such as van der Waals forces and hydrogen bonding civilica.comcivilica.com. Competitive binding studies can help identify the primary binding sites on the protein civilica.comcivilica.com. Changes in the protein's secondary structure upon binding of the copper complex can be monitored using techniques like circular dichroism (CD) and UV-Vis spectroscopy civilica.comcivilica.com.
Data Table: Interaction of a Diazacyclam-Based Cu(II) Complex with BSA
| Parameter | Value | Method Used | Reference |
| Binding Mechanism | Static Quenching | Fluorescence Spectroscopy | civilica.comnih.govcivilica.com |
| Binding Constant | ~10⁴ M⁻¹ | Fluorescence Spectroscopy | civilica.comcivilica.com |
| Binding Forces | Van der Waals, H-bonding | Thermodynamic Parameters | civilica.comcivilica.com |
| Binding Stoichiometry | 1:1 (Complex:BSA) | Job's Plot | civilica.comcivilica.com |
| Primary Binding Site | Sub-domain IIA (Site I) | Displacement Experiments | civilica.comcivilica.com |
| Conformational Changes | Observed | CD, UV-Vis Spectroscopy | civilica.comcivilica.com |
DNA Binding and Cleavage Mechanisms
Copper complexes, including those with cyclam ligands, are known to interact with DNA, which is relevant to their potential as therapeutic agents (e.g., in cancer therapy) or as tools for studying DNA structure and reactivity dergipark.org.trnih.gov. The interaction can involve different modes, such as electrostatic binding to the negatively charged phosphate (B84403) backbone, intercalation between base pairs, or groove binding nih.gov.
Studies on copper-cyclam complexes have demonstrated their ability to bind to DNA, and in some cases, induce DNA cleavage dergipark.org.trnih.govresearchgate.netnih.govdergipark.org.tr. DNA cleavage by metal complexes can occur through various mechanisms, including the generation of reactive oxygen species that damage the DNA strands dergipark.org.trnih.gov. Agarose gel electrophoresis is a common technique used to assess DNA cleavage by observing changes in the supercoiled, nicked, and linear forms of plasmid DNA dergipark.org.trnih.gov.
Research has shown that the DNA cleavage efficiency of copper complexes can be influenced by the ligand structure and the presence of additional components, such as polymers dergipark.org.trdergipark.org.tr. For example, a copper-cyclam/poly(acrylic acid) complex demonstrated effective DNA cleavage, while the copper-cyclam complex alone showed less significant effects at similar concentrations dergipark.org.trdergipark.org.tr. The charge of the complex can also play a role in its interaction with the negatively charged DNA backbone nih.gov.
Data Table: DNA Cleavage by Copper-Cyclam Complexes
| Complex | Concentration | DNA Cleavage Observed | Method Used | Reference |
| Cu(II)-cyclam | 100 µg/ml | No significant effect | Agarose Gel Electrophoresis | dergipark.org.trdergipark.org.tr |
| Cu(II)-cyclam | 250 µg/ml | No significant effect | Agarose Gel Electrophoresis | dergipark.org.tr |
| Cu(II)-cyclam/PAA | 100 µg/ml | Partial cleavage | Agarose Gel Electrophoresis | dergipark.org.trdergipark.org.tr |
| Cu(II)-cyclam/PAA | 250 µg/ml | Effective cleavage | Agarose Gel Electrophoresis | dergipark.org.trdergipark.org.tr |
The mechanisms of DNA cleavage by copper complexes can involve the generation of ROS, such as hydroxyl radicals, which cause oxidative damage to the DNA strands dergipark.org.trnih.gov. The redox activity of the copper ion is crucial for the formation of these reactive species dergipark.org.tr.
Design of Radiopharmaceutical Chelators for Copper Radionuclides (e.g., ⁶⁴Cu, ⁶⁷Cu)
Copper radionuclides, particularly ⁶⁴Cu and ⁶⁷Cu, hold significant promise in nuclear medicine for both diagnostic imaging (PET with ⁶⁴Cu) and targeted radiotherapy (therapy with ⁶⁷Cu, and also ⁶⁴Cu due to its beta-minus emission). iaea.orgnih.govmdpi.comsnmjournals.org The successful application of these radionuclides in vivo hinges critically on their stable complexation by chelating agents. nih.gov These chelators must effectively bind the copper radioisotope and deliver it specifically to the target site, preventing premature release of the radioactive metal in the body, which could lead to undesirable accumulation in non-target organs like the liver and kidneys. nih.govmdpi.comnih.gov Cyclam (1,4,8,11-tetraazacyclotetradecane) and its derivatives have emerged as important scaffolds for the design of such radiopharmaceutical chelators due to their ability to form thermodynamically stable and kinetically inert complexes with transition metals, including copper. rsc.orgnih.gov
Development of Bifunctional Chelators (BFCs) with Orthogonal Linkers
For targeted radiopharmaceutical applications, the chelator must be covalently linked to a targeting molecule, such as a peptide, antibody, or small molecule, that directs the radiopharmaceutical to the desired biological target. rsc.orgnih.gov This is achieved through the use of bifunctional chelators (BFCs). rsc.orgnih.govrsc.org A BFC incorporates both a metal-ion binding site (the chelator) and a reactive functional group (an orthogonal linker) that can form a stable covalent bond with the targeting vector. rsc.org
The design of BFCs based on the cyclam framework involves functionalizing the cyclam ring with pendant arms or modifying the ring structure itself to introduce a site for conjugation to the biomolecule, while retaining the ability to effectively chelate the copper radionuclide. Early studies explored tetraazamacrocycles like cyclen and cyclam, as well as their tetracarboxylate derivatives such as DOTA and TETA. rsc.org While DOTA and TETA provided improved stability compared to acyclic chelators, they did not always exhibit sufficient inertness in vivo, sometimes leading to undesirable accumulation of radiometal in the liver and kidneys, potentially due to transchelation phenomena. mdpi.comnih.gov
To address the need for improved in vivo stability, researchers have developed modified cyclam derivatives, including those with cross-bridged or side-bridged structures. iaea.orgrsc.orgnih.gov These structural modifications enhance the rigidity and topological complexity of the ligand, significantly boosting the kinetic inertness of the resulting copper complexes. iaea.orgnih.govrsc.org
The concept of orthogonal linkers in BFCs is crucial for site-selective conjugation. An orthogonal linker possesses a reactive group that is distinct from the functional groups involved in metal chelation, allowing for specific attachment to the targeting molecule without interfering with the metal binding site. For example, a cyclam-based chelator can be designed with pendant arms that contribute to copper coordination, while also incorporating a separate functional group (e.g., an activated ester, maleimide, or isothiocyanate) suitable for reaction with a specific residue on the targeting biomolecule (e.g., lysine (B10760008) amines or cysteine thiols). nih.gov
Recent advancements have focused on developing cross-bridged cyclam derivatives with orthogonally protected arms for conjugation. nih.gov This allows for the attachment of the chelator to peptides or other targeting agents while maintaining the favorable chelation properties of the cross-bridged system. For instance, a cross-bridged BFC structurally analogous to CB-TE2A has been synthesized, featuring the same ligand donor set for high kinetic stability with copper radionuclides, alongside a third orthogonally-protected arm for conjugation. nih.gov This strategy aims to enable the development of improved agents for both diagnostic PET imaging and targeted radiotherapy. nih.gov
Another approach involves incorporating different types of pendant arms, such as acetate (B1210297) and phosphonate (B1237965) groups, onto a side-bridged cyclam framework. nih.gov A novel side-bridged cyclam featuring both pendant acetate and phosphonate groups has been synthesized. nih.gov This type of chelator can offer potential advantages over traditional polyaminopolycarboxylate chelators by allowing selective reaction of one functional group (e.g., the carboxylic acid) for conjugation while leaving others (e.g., the phosphonate) available for metal coordination, potentially leading to improved radiolabeling yields and stability. nih.gov
The development of BFCs with versatile and orthogonal linkers is essential for creating a diverse range of radiopharmaceuticals tailored to different targeting strategies and biomolecules. nih.gov
Kinetic Stability and Structural Rigidity for Radiocopper Complexation
Kinetic stability is a paramount property for radiopharmaceutical chelators, especially for radiocopper complexes used in vivo. nih.govunife.it While thermodynamic stability describes the equilibrium between the metal ion and the ligand, kinetic inertness refers to the rate at which the metal ion dissociates from the complex. nih.govunife.it In biological systems, kinetically labile complexes are susceptible to transchelation, where the radiometal is transferred from the chelator to endogenous metal-binding proteins like superoxide dismutase (SOD1) or ceruloplasmin, leading to off-target accumulation, particularly in the liver and kidneys. nih.govmdpi.comnih.gov
Cyclam-based macrocycles generally exhibit higher kinetic stability compared to acyclic chelators due to the macrocyclic effect, which imposes geometrical constraints on the ligand and preorganizes it for metal binding. nih.govrsc.org However, even some macrocyclic chelators like TETA can show insufficient in vivo stability, with observed transchelation of ⁶⁴Cu to proteins in the liver. mdpi.comnih.govnih.gov
Structural rigidity plays a crucial role in enhancing the kinetic inertness of cyclam-based chelators. Modifications that reduce the flexibility of the ligand and preorganize the donor atoms for optimal coordination to the copper ion lead to more stable complexes. Cross-bridging or side-bridging the cyclam ring are effective strategies to introduce structural rigidity. iaea.orgrsc.orgnih.govnih.gov
Cross-bridged cyclam derivatives, such as CB-TE2A (a cross-bridged cyclam with two acetate pendant arms), have demonstrated significantly improved in vivo stability compared to non-bridged analogs like TETA. nih.govnih.gov The rigid bicyclic structure of cross-bridged cyclams provides topological constraint that hinders the dissociation of the copper ion. researchgate.net Studies have shown remarkable resistance of Cu(II)-CB-cyclam complexes to decomplexation even under harsh acidic conditions. nih.gov
The coordination geometry of the copper(II) ion within the cyclam framework and its derivatives is also relevant to kinetic stability. Copper(II) typically exhibits Jahn-Teller distortion, leading to distorted octahedral or square planar geometries. nih.govnih.gov The rigidity imposed by the macrocyclic and bridging structures can influence this distortion and the accessibility of the metal center to competing ligands in biological environments. nih.gov
Detailed research findings, including in vitro serum stability studies and in vivo biodistribution experiments, are used to evaluate the kinetic stability of radiocopper complexes. For instance, studies have shown that ⁶⁴Cu complexes of CB-TE2A are stable in rat serum for up to 24 hours and exhibit rapid clearance from non-target organs in biodistribution studies. nih.govnih.gov In contrast, TETA-based complexes have shown evidence of transchelation in vivo. mdpi.comnih.govnih.gov
The design of cyclam-based chelators with enhanced structural rigidity and optimal coordination environments is an active area of research aimed at developing radiopharmaceuticals with improved in vivo stability and reduced off-target accumulation, crucial for accurate imaging and effective targeted therapy with copper radionuclides. acs.org
Table: Comparison of In Vivo Stability of ⁶⁴Cu Complexes
| Chelator Type | Example | Structural Feature | In Vivo Stability | Reference |
| Macrocyclic | TETA | Tetraazamacrocycle | Not optimal; transchelation observed | mdpi.comnih.govnih.gov |
| Cross-bridged Cyclam | CB-TE2A | Bicyclic, rigid | Superior; stable in serum, rapid clearance from non-target organs | nih.govnih.gov |
| Side-bridged Cyclam | SB-TE1A1P | Side-bridged | Potential for increased stability | nih.gov |
| Cage-like | Sarcophagines (SARs) | Macrobicyclic cage | Very high kinetic stability, resists reduction and transchelation | iaea.orgsnmjournals.orgacs.org |
Note: This table provides a general comparison based on research findings. Specific stability can vary depending on the conjugate and experimental conditions.
Table: Radiolabeling Yields for Selected Cyclam Derivatives
| Chelator Type | Example Derivative | Radiolabeling Yield (⁶⁴Cu) | Conditions | Reference |
| Macrocyclic | TETA derivatives | ~95% after 1 hour | rsc.org | |
| Macrocyclic | Cyclam derivatives | ~85% after 12 hours | rsc.org | |
| Cross-bridged Cyclam | CB-TE2A | >95% in 5 minutes | 37 °C, functionality engineered to not be attachment point | rsc.org |
| Cross-bridged Cyclam | CB-TE2A | Formed in <2 hours | Carrier-added and no-carrier-added, 55°C | nih.gov |
| Cross-bridged Cyclam | CB-TE1K1P | High specific activity | Mild conditions | rsc.org |
| Cage-like | SARs | Up to 100% | pH 4-9, room temperature, few minutes | acs.org |
Note: Radiolabeling yields can be influenced by various factors including ligand concentration, temperature, pH, and the presence of competing ions.
Applications in Advanced Materials Science and Sensor Technology
Metallomesogens and Liquid Crystalline Systems based on Cu-Cyclam
Metallomesogens, which combine the properties of liquid crystals and metal complexes, are promising candidates for applications in display devices, sensors, and molecular electronics due to their captivating optical, magnetic, and electrical characteristics. ajol.inforesearchgate.netajol.info this compound complexes have been explored in the development of such materials, exhibiting thermotropic mesomorphism, where liquid crystalline phases are observed upon heating or cooling. ajol.inforesearchgate.netajol.inforesearchgate.net
The synthesis of metallomesogenic this compound ionic liquids typically involves the coordination of copper(II) to the cyclam ligand, often followed by the introduction of mesogenic counterions or ligands to induce liquid crystalline behavior. A specific example involves the synthesis of Cu(Cy)(L)₂₂·2H₂O, where Cy represents cyclam, X is 4-BrC₆H₄COO⁻, and L is 4-Hexadecyloxypyridiene. ajol.inforesearchgate.netajol.info This synthesis is reported to involve a four-step procedure. ajol.inforesearchgate.netajol.info
Differential Scanning calorimetry (DSC) is a key technique used to study the thermal behavior and phase transitions of these materials. For the complex Cu(Cy)(L)₂₂·2H₂O, DSC analysis revealed distinct phase transitions upon heating: a crystal-to-mesophase transition at 42.3 °C, a mesophase-to-mesophase transition at 81.3 °C, and a mesophase-to-isotropic liquid transition at 111.7 °C. ajol.inforesearchgate.netajol.info These transitions indicate the formation of liquid crystalline phases within specific temperature ranges. The crystal-to-mesophase transition is typically endothermic, corresponding to the melting of the crystalline solid into a more ordered liquid crystalline phase. ajol.info Polarized optical microscopy (POM) is used to confirm the formation of characteristic optical textures in the mesophase, further supporting the liquid crystalline nature of the material. ajol.inforesearchgate.netajol.info
Some Cu(II) complexes with cyclam and substituted benzoato ligands have also been shown to behave as ionic liquids with melting temperatures below 100 °C and exhibit mesomorphism. researchgate.net These complexes demonstrate thermal stability, with decomposition temperatures often exceeding 174 °C, and in some cases, above 200 °C or even 310 °C depending on the specific complex and its hydration state. researchgate.net
Here is a table summarizing the thermal transitions of a representative metallomesogenic this compound complex:
| Complex | Transition | Temperature (°C) | Enthalpy (kJ mol⁻¹) |
| Cu(Cy)(L)₂₂·2H₂O | Crystal-to-Mesophase | 42.3 | +38.4 |
| Cu(Cy)(L)₂₂·2H₂O | Mesophase-to-Mesophase | 81.3 | Not specified |
| Cu(Cy)(L)₂₂·2H₂O | Mesophase-to-Isotropic Liquid | 111.7 | +31.4 |
Metallomesogenic this compound compounds exhibit interesting optical, magnetic, and electrical properties within their mesophases, making them suitable for functional materials. ajol.inforesearchgate.netajol.info The optical properties are often investigated using techniques like UV-Vis spectroscopy and Polarized Optical Microscopy (POM). UV-Vis spectra provide information about the electronic structure and transitions within the complex. researchgate.netutm.my POM allows for the visualization of the anisotropic nature of the liquid crystalline phases through characteristic textures. ajol.inforesearchgate.netajol.infoutm.my
Magnetic properties are typically studied using techniques like magnetic susceptibility measurements. For the complex Cu(Cy)(L)₂₂·2H₂O, magnetic susceptibility measurements showed a magnetic moment of 1.7 Bohr magnetons. ajol.inforesearchgate.netajol.info This value is consistent with a mononuclear copper complex in a distorted octahedral geometry, indicating the presence of a Cu(II) ion with one unpaired electron. ajol.inforesearchgate.netajol.info The slight reduction in the magnetic moment compared to the free Cu(II) ion can be attributed to ligand field effects and spin-orbit coupling. ajol.info
The electrical properties of metallomesogens, including this compound derivatives, are also of interest for applications in molecular electronics. ajol.inforesearchgate.netajol.info While specific details on the electrical conductivity of this compound mesophases were not extensively detailed in the provided snippets, the broader class of metallomesogens is recognized for their potential in this area. ajol.inforesearchgate.netajol.infonaturalspublishing.com The presence of metal centers and the ordered molecular arrangement in the mesophase can contribute to charge transport properties.
Synthesis and Thermal Behavior of Metallomesogenic this compound Ionic Liquids
Sensor Development for Metal Ions and Small Molecules
This compound complexes and cyclam-functionalized materials have been widely investigated for the development of sensors due to the strong chelating ability of cyclam towards metal ions, particularly copper(II), and the tunable properties of the resulting complexes. ifremer.frresearchgate.netacs.org
This compound derivatives have been utilized in the development of electrochemical sensors for the detection of copper(II) ions. The strong affinity of cyclam for Cu(II) allows for the selective preconcentration of copper ions on the sensor surface, leading to enhanced sensitivity. ifremer.frresearchgate.netacs.org
One approach involves modifying electrode surfaces with cyclam or functionalized cyclam ligands. For instance, pencil graphite (B72142) electrodes (PGE) modified with p-aminobenzyl-C-functionalized cyclam have been used for the passive accumulation of copper ions. ifremer.fr The accumulated copper can then be detected electrochemically using techniques like cyclic voltammetry (CV) or adsorptive anodic stripping voltammetry (AdASV). ifremer.fr
In a study using PGE modified with p-aminobenzyl-C-functionalized cyclam, a well-defined diffusion-limited catalytic peak was observed from CV experiments with the Cu(II)-cyclam-modified electrode. ifremer.fr The potential of this peak was found to be correlated to the surface concentration of copper. ifremer.fr The sensitivity of the sensor can be further enhanced by employing peak shift analysis (SA) of the voltammetric curves, which has been shown to be more sensitive than traditional stripping voltammetry for revealing copper accumulation. ifremer.fr This method achieved a limit of detection (LOD) of 1.1 nM for Cu(II) detection, which is an order of magnitude lower than that obtained with AdASV (16 nM). ifremer.fr
The pH of the accumulation medium plays a crucial role in the efficiency of copper ion detection by electrochemical sensors utilizing amine-containing ligands like cyclam. At low pH values (below 3.0), the amine groups are strongly protonated, leading to electrostatic repulsion of Cu²⁺ ions and low accumulation on the electrode surface. researchgate.net Increasing the pH makes the amine groups more available in their non-protonated form, facilitating stronger binding and increased peak currents. researchgate.net
This compound complexes and cyclam-based probes have been developed as fluorescent and colorimetric sensors for the detection of specific small molecules, including nitroxyl (B88944) (HNO) and sulfide (B99878) (S²⁻). acs.orgnih.govccspublishing.org.cnx-mol.com The sensing mechanism often relies on the interaction of the analyte with the this compound complex, leading to a change in the optical properties (fluorescence intensity or color) of the probe.
For nitroxyl (HNO) sensing, Cu complexes with cyclam derivatives have been explored. Some reusable fluorescent sensors for biological HNO have been developed based on Cu complexes with mixed thia/aza cyclam derivatives. acs.orgnih.gov These sensors utilize soft sulfur atoms in the ligand to stabilize the reduced Cu(I) center upon reaction with HNO, preventing demetalation and allowing the complex to be oxidized back to the Cu(II) state by physiological oxygen for repeated detection. acs.orgnih.gov This contrasts with some aza-only cyclam complexes which may be inactive towards HNO or not readily recyclable. acs.orgnih.gov
This compound or cyclam-functionalized probes can also act as sensors for sulfide ions. x-mol.comresearchgate.net The interaction of sulfide with the copper center in the complex can induce a change in fluorescence. For example, a coumarin-based fluorescent sensor that shows an "on-off" fluorescence response to Cu²⁺ can then exhibit an "off-on" response to sulfide upon formation of the Cu²⁺ complex. x-mol.com Cyclam-functionalized carbon dots have also been reported as fluorescent sensors for the selective detection of both copper(II) ions and sulfide anions in aqueous media. researchgate.netacs.org
Functionalized carbon dots (CDs) have emerged as versatile platforms for developing fluorescent sensors, and functionalization with cyclam or its derivatives can impart selectivity towards specific analytes like copper(II) and sulfide. researchgate.netacs.orgescholarship.orgmdpi.commdpi.com CDs possess attractive properties such as low cost, good biocompatibility, and excellent aqueous solubility. mdpi.com Their fluorescence can be quenched or enhanced upon interaction with target analytes. acs.orgmdpi.commdpi.com
Cyclam-functionalized carbon dots have been synthesized and successfully applied as fluorescent probes for the sensitive and selective detection of copper(II) ions and sulfide anions in aqueous solutions. researchgate.netacs.org The cyclam moiety on the surface of the carbon dots provides specific binding sites for these ions, leading to fluorescence changes that can be correlated to the analyte concentration. researchgate.net This approach allows for the development of sensors with high selectivity and sensitivity. researchgate.netacs.org
The mechanism of fluorescence quenching in carbon dot-based sensors upon interaction with metal ions like Cu²⁺ often involves non-radiative electron transfer processes. mdpi.com The introduction of specific functional groups, such as hydroxyl and carboxyl groups, along with cyclam, onto the surface of carbon dots can enhance their selectivity towards particular ions. mdpi.com Functionalized carbon dots have shown high sensitivity and selectivity for Cu²⁺ detection, with short response times and good stability over a range of pH and ionic strengths. mdpi.com
Here is a table summarizing some examples of this compound or cyclam-functionalized sensor applications:
| Sensor Platform | Analyte(s) | Sensing Mechanism | Key Finding/Performance Metric |
| PGE modified with p-aminobenzyl-C-functionalized cyclam | Copper(II) ions | Electrochemical (CV, AdASV, Peak Shift Analysis) | LOD of 1.1 nM for Cu(II) using peak shift analysis ifremer.fr |
| Cu complex with thia/aza cyclam derivative | Nitroxyl (HNO) | Fluorescent (Reusable) | Stabilized Cu(I) for recycling acs.orgnih.gov |
| Coumarin-based probe complexed with Cu²⁺ | Sulfide (S²⁻) | Fluorescent ("off-on") | Selective detection of sulfide x-mol.com |
| Cyclam-functionalized Carbon Dots | Copper(II) and Sulfide | Fluorescent (Quenching/Enhancement) | Sensitive and selective detection in aqueous media researchgate.netacs.org |
| Functionalized Carbon Dots (with hydroxyl, carboxyl, cyclam) | Copper(II) ions | Fluorescent (Quenching) | High sensitivity (65%) and selectivity for Cu²⁺ mdpi.com |
Fluorescent and Colorimetric Sensors for Specific Analytes (e.g., Nitroxyl, Sulfide)
Immobilization and Heterogenization of this compound Complexes
Immobilization and heterogenization techniques involve anchoring homogeneous this compound complexes onto solid supports or incorporating them within matrices. This process transforms the complex into a heterogeneous material, offering advantages such as ease of separation from reaction mixtures, potential for catalyst reuse, and the ability to design materials with tailored properties. Various strategies have been developed for the heterogenization of homogeneous catalysts, including encapsulation in zeolites, immobilization in porous alumina, immobilization in mesoporous silica (B1680970), and grafting onto polymers or porous carbon psu.edu.
Supported Catalysts and Functional Materials on Solid Supports (e.g., Clays, Silica)
This compound complexes have been successfully immobilized on a variety of solid supports, notably silica and clays, to create heterogeneous catalysts and functional materials. Mesoporous silica materials like SBA-16 and MCM-41 are attractive supports due to their well-defined pore structures, high surface areas, and thermal stability psu.eduresearchgate.net. Immobilization onto mesoporous silica SBA-16 has been achieved, with characterization techniques such as NIR spectroscopy and TGA confirming the presence of the copper cyclam complex on the support psu.eduresearchgate.netresearchgate.net. This supported Cu(II)-cyclam-SBA-16 material has demonstrated catalytic activity in the oxidation of cyclohexene (B86901) with hydrogen peroxide, achieving conversions up to 77.8% and high selectivity towards cyclohexenol (B1201834) and 3-hydroperoxycyclohex-1-ene psu.eduresearchgate.netresearchgate.net. The catalytic activity is attributed to the copper species participating in reversible redox cycles psu.eduresearchgate.net.
Studies have also explored the effect of the tethering strategy on the performance of cyclam-functionalized silica. Grafting cyclam precursors with varying numbers of silylated arms (one, two, or four) onto amorphous silica gel (K60) and mesostructured silica (SBA-15) has shown that the number of arms significantly affects the copper(II) binding properties acs.orgnih.gov. Reducing the number of arms leads to larger capacities for copper(II) uptake, likely due to reduced rigidity constraints on the macrocycle acs.orgnih.gov. Conversely, multi-arm tethering enhances the chemical resistance of the immobilized complex, reducing ligand leaching from the support acs.orgnih.gov. Electron spin resonance (ESR) studies indicate that the Cu(II)-cyclam surface complexes are hexacoordinated with a strong equatorial ligand field, regardless of the number of tethering arms acs.orgnih.gov.
Clays, such as saponite (B12675438) and montmorillonite, have also been utilized as supports for this compound complexes through intercalation researchgate.netcapes.gov.bracs.org. Intercalation of the [Cu(cyclam)]2+ complex into the interlayer space of saponite has been studied, revealing that the complex ions are intercalated as a monolayer with the square planes of the CuN4 core parallel to the silicate (B1173343) layers capes.gov.br. Polarization-dependent X-ray absorption spectroscopy (XAS) has been employed to investigate the orientation and structural changes of the intercalated complex capes.gov.br.
Graphene oxide (GO) has emerged as another promising support material for copper complexes, including cyclam derivatives nih.govmdpi.comresearchgate.netdntb.gov.uarsc.org. Cu(II)-bis-cyclen complexes have been successfully intercalated onto graphene oxide nanosheets via a non-covalent approach, resulting in a nanocomposite material nih.gov. This GO-Cu(II)-bis-cyclen nanocomposite has shown potential as a catalyst in copper-catalyzed azide-alkyne cycloaddition reactions nih.gov. Characterization techniques such as XRD, XPS, FT-IR, and TEM have confirmed the intercalation and the preservation of the support structure nih.govrsc.org.
Research findings on supported this compound catalysts highlight the importance of the support material and the immobilization method in influencing catalytic activity and stability. The ability to tailor the interaction between the complex and the support allows for the design of heterogeneous catalysts with improved performance and reusability.
Here is a summary of some research findings on this compound supported catalysts:
| Support Material | Immobilization Method | Application | Key Finding | Citation |
| Mesoporous Silica SBA-16 | Grafting | Cyclohexene Oxidation | High conversion (up to 77.8%) and selectivity to oxygenated products. | psu.eduresearchgate.net |
| Amorphous Silica Gel | Grafting (1-4 arms) | Cu(II) Binding/Adsorption | Capacity depends on number of arms (fewer arms = higher capacity). | acs.orgnih.gov |
| Mesostructured Silica | Grafting (1-4 arms) | Cu(II) Binding/Adsorption | Multi-arm tethering improves chemical resistance. | acs.orgnih.gov |
| Saponite (Clay) | Intercalation | Structural/Orientation Study | Cu(cyclam)2+ intercalates as a monolayer parallel to silicate layers. | capes.gov.br |
| Graphene Oxide | Intercalation | Azide-Alkyne Cycloaddition | Efficient heterogeneous catalyst. | nih.gov |
Integration into Coatings and Polymeric Matrices
The integration of this compound complexes into coatings and polymeric matrices is an active area of research, particularly for developing functional materials with properties such as antimicrobial activity or catalytic capabilities. Macrocyclic polyamines, including cyclam derivatives and their metal complexes, are being explored as potential components in antifouling coatings due to their reported biological properties, such as antibacterial and antifungal activities ifremer.frresearchgate.net.
While some studies on copper complexes of cyclen (a related tetraazamacrocycle) integrated into epoxy coatings showed limited antibacterial activity, potentially due to low copper content, the concept of incorporating these complexes into polymeric matrices for surface functionalization remains promising scilit.com.
This compound complexes have been successfully anchored onto functional polymeric surfaces, such as honeycomb-like films made of polystyrene-b-poly(acrylic acid)/polystyrene blends mdpi.com. This was achieved by utilizing the carboxylic acid groups of the poly(acrylic acid) blocks to anchor hybrid polyoxometalates containing surface-appended this compound complexes mdpi.com. This approach allows for the creation of structured polymeric films with integrated metal complexes, as confirmed by techniques like time-of-flight secondary ion mass spectrometry (ToF-SIMS) mdpi.com.
The integration of Cu(II)-cyclam complexes with polymers like poly(acrylic acid) (PAA) has also been investigated. Positively charged, water-soluble Cu(II)-cyclam/PAA complexes have been prepared, demonstrating the feasibility of combining the metal complex with a polymeric matrix dergipark.org.tr.
Furthermore, this compound complexes have been incorporated into polymeric open frameworks (POFs) or metal-organic frameworks (MOFs) built from polymeric units. For instance, a robust open framework has been synthesized using polymeric octamolybdate chains linked to {Cu(cyclam)} cationic complexes, resulting in a three-dimensional open network structure mdpi.comresearchgate.net. This highlights the potential for integrating this compound units into extended polymeric or hybrid frameworks for various applications.
The integration of this compound into polymeric matrices can be achieved through different methods, including direct incorporation, grafting onto functionalized polymers, or forming hybrid organic-inorganic frameworks. This allows for the development of materials with combined properties of the polymer and the metal complex.
Here is a summary of approaches and findings regarding the integration of this compound into coatings and polymeric matrices:
| Matrix Type | Integration Method | Potential Application/Outcome | Key Finding | Citation |
| Polymeric Surfaces | Anchoring hybrid POMs with appended this compound | Functional coatings, structured films | Successful integration onto patterned surfaces confirmed by ToF-SIMS. | mdpi.com |
| Poly(acrylic acid) (PAA) | Complex formation with Cu(II)-cyclam | Water-soluble complexes | Formation of positively charged Cu(II)-cyclam/PAA complexes. | dergipark.org.tr |
| Polymeric Open Frameworks | Covalent linkage to polymeric chains (e.g., octamolybdate) | Microporous frameworks, functional materials | Formation of robust 3D open networks with integrated {Cu(cyclam)} units. | mdpi.comresearchgate.net |
| Epoxy Coatings | Incorporation of functionalized silica particles | Antifouling coatings (using Cu-cyclen, related ligand) | Limited antibacterial activity, potentially due to low copper content. | scilit.com |
These examples demonstrate the versatility of this compound complexes in being integrated into various solid supports and polymeric matrices, opening avenues for their application in catalysis, sensing, and the development of advanced functional materials.
Concluding Remarks and Future Research Outlook
Current Challenges and Limitations in Cu-Cyclam Research
Despite significant advancements, the research and application of this compound complexes face several challenges. One key limitation lies in the inherent properties of the cyclam ligand itself. While cyclam forms kinetically inert and thermodynamically stable complexes with transition metals, including copper, the stability in biological or competitive environments can still be suboptimal for certain applications, such as radiopharmaceutical imaging or therapy rsc.orgnih.gov. The potential for demetalation, particularly upon reduction of Cu(II) to Cu(I), can lead to the release of the copper ion, which might impact efficacy or introduce unwanted side effects nih.govacs.org.
Another challenge relates to the structural flexibility of cyclam and its complexes. Cu(II)-cyclam complexes can exist in various configurational states, and understanding the factors that control the thermodynamics and kinetics of interconversion between these states is crucial for designing novel derivatives with tailored properties rsc.org. Furthermore, the Jahn-Teller distortion observed in Cu(II) complexes can lead to different structural arrangements, and while common distortions are well-documented, unusual distortions influenced by factors like crystal packing forces can occur, highlighting the complexity of predicting and controlling solid-state structures nih.govrsc.org.
The synthesis of functionalized cyclam derivatives, while offering avenues for tuning properties, can also present challenges. Introducing specific pendant arms or modifications to the cyclam backbone to enhance stability, reactivity, or targeting capabilities requires sophisticated synthetic strategies nih.govresearchgate.net. Additionally, the incorporation of metal ions into complex architectures like metal-organic frameworks (MOFs) based on cyclam ligands can introduce complexities in controlling the coordination environment and ensuring the formation of stable structures vt.eduajol.info.
Emerging Trends and Novel Directions in Ligand Design and Complexation
To overcome the limitations and expand the utility of this compound complexes, emerging trends in ligand design and complexation are being explored. One significant direction involves the modification of the cyclam backbone with various functional groups or the incorporation of heteroatoms. For instance, cyclam derivatives with pendant acetate (B1210297) arms have been investigated to enhance stability, particularly for radiopharmaceutical applications nih.govrsc.org. The introduction of side-bridged cyclams is also being explored to impart increased kinetic stability through reduced flexibility and constrained configurations nih.gov.
Another trend focuses on the development of cyclam-based ligands with mixed donor sets, incorporating atoms like sulfur or oxygen in addition to nitrogen. Studies have shown that mixed thia/aza cyclam derivatives can lead to improved reactivity and favorable conformational changes, which are beneficial for applications such as reusable nitroxyl (B88944) (HNO) sensors acs.org. These modified ligands can better stabilize specific oxidation states of copper, influencing the complex's reactivity and stability in different environments nih.govacs.org.
The design of cyclam derivatives with appended functional units, such as fluorophores or groups for conjugation, is also an active area of research. This allows for the creation of molecular probes for metal ion detection or the development of conjugates for targeted applications researchgate.netmdpi.com. Furthermore, the synthesis of cyclam derivatives with pendant alkynes is being explored as building blocks for creating diversely functionalized cyclam derivatives via click chemistry, opening up possibilities for creating complex molecular architectures researchgate.net.
Potential for Interdisciplinary Applications and Collaborative Research
The unique properties of this compound complexes lend themselves to a wide range of interdisciplinary applications, fostering collaborative research efforts across different scientific domains. One prominent area is in medicine, where cyclam complexes, including those with copper radionuclides, are being investigated for diagnostic and therapeutic purposes, particularly in cancer therapy and stem cell mobilization rsc.orgdergipark.org.tr. The design of cyclam-based ligands for radiopharmaceutical applications is an ongoing area of research, focusing on improving in vivo stability and targeting capabilities nih.govresearchgate.net.
Beyond medicine, this compound complexes show potential in materials science. Their incorporation into metal-organic frameworks (MOFs) is being explored for applications in gas capture and chemical transformations, including CO₂ conversion vt.edu. The ability of MOFs to serve as stable and reusable heterogeneous catalysts, combined with the properties of metal-cyclam centers, offers a promising platform for addressing challenges in catalysis and environmental science vt.edu.
Furthermore, the electrochemical properties of this compound complexes are being investigated for applications in electrocatalysis, such as the reduction of CO₂ researchgate.net. Understanding the redox behavior and the influence of ligand modifications on the electrochemical properties is crucial for designing efficient electrocatalysts.
Q & A
Q. What mechanistic insights explain this compound’s selectivity for certain cellular targets?
-
Methodology : Employ molecular docking (e.g., AutoDock Vina) to model interactions with proteins like topoisomerase II. Validate with mutagenesis studies or competitive binding assays using fluorescent probes (e.g., FITC-labeled analogs) .
【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51 -
Data Contradictions : Resolve discrepancies between in silico predictions and empirical results by revisiting force-field parameters or solvent accessibility in models .
Q. How do redox-active environments affect this compound’s stability and metal-ligand dissociation kinetics?
- Methodology : Use cyclic voltammetry to assess redox potentials (E₁/₂) in simulated physiological conditions (e.g., PBS + 5 mM glutathione). Monitor degradation via LC-MS over 24–72 hours. Compare half-lives (t₁/₂) across oxidative vs. reductive milieus .
- Challenge : Differentiate ligand-centered vs. metal-centered degradation pathways using isotopic labeling (e.g., ⁶⁵Cu vs. natural abundance) .
Q. What strategies address conflicting data in this compound’s pharmacokinetic profiles across studies?
- Methodology : Conduct meta-analyses of published AUC (area-under-curve) and Cmax values. Identify variables like administration routes (oral vs. IV) or animal models (murine vs. primate). Apply mixed-effects models to account for interspecies variability .
- Resolution : Propose standardized protocols for in vivo studies, including sampling intervals and biofluid matrix selection (plasma vs. serum) .
Methodological Frameworks
Q. How to design a robust study comparing this compound’s efficacy with analogous metal-cyclam complexes?
- Step 1 : Define comparators (e.g., Ni-Cyclam, Zn-Cyclam) based on shared coordination geometries.
- Step 2 : Use matched-pair analysis for bioactivity (e.g., ROS inhibition in identical cell lines).
- Step 3 : Apply multivariate regression to isolate metal ion-specific effects .
Q. What statistical approaches resolve batch-to-batch variability in this compound’s synthesis?
- Recommendation : Implement statistical process control (SPC) charts to monitor critical quality attributes (CQAs) like particle size or crystallinity. Use PCA (principal component analysis) to identify outlier batches .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
